Cortolone-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H34O5 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(3R,8S,9S,10S,13S,14S,17R)-2,2,4,4-tetradeuterio-17-[(1S)-2-deuterio-1,2-dihydroxyethyl]-3,17-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,17-18,22-23,25-26H,3-11H2,1-2H3/t12?,13-,14+,15+,17+,18-,19+,20+,21+/m1/s1/i5D2,9D2,11D/t11?,12?,13-,14+,15+,17+,18-,19+,20+,21+ |
InChI Key |
JXCOSKURGJMQSG-DFNCZQHJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Cortolone-d5
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide details a scientifically plausible, albeit hypothetical, approach to the synthesis and purification of Cortolone-d5. Due to the absence of publicly available literature specifically describing the synthesis of this compound, this guide has been constructed based on established synthetic routes for structurally related deuterated corticosteroids, general methodologies for deuterium (B1214612) labeling, and purification techniques suitable for steroid isotopologues.
Introduction
Cortolone, a key metabolite of cortisone, is a C-21 steroid hormone that plays a role in glucocorticoid metabolism.[1][2] Isotope-labeled internal standards are indispensable tools in quantitative bioanalytical studies, enabling accurate measurement of endogenous steroid levels by mass spectrometry. This compound, a deuterated analog of cortolone, serves as an ideal internal standard for such applications. The incorporation of five deuterium atoms provides a sufficient mass shift for clear differentiation from the unlabeled analyte, without significantly altering its chemical properties.[3] This guide provides a comprehensive overview of a proposed synthetic route and purification strategy for this compound, intended to aid researchers in its preparation for metabolic studies and other research applications.
Proposed Synthetic Pathway
The proposed synthesis of this compound commences with prednisone (B1679067), a readily available corticosteroid. The strategy involves a one-pot reductive deuteration of the A-ring and the C-20 ketone, followed by purification. This approach is adapted from established methods for the synthesis of other deuterated steroid metabolites.
The key transformation is the heterogeneous catalytic deuteration of the two double bonds in the A-ring of prednisone and the reduction of the C-20 ketone using deuterium gas in the presence of a suitable catalyst. This reaction is expected to introduce five deuterium atoms at positions C-1, C-2, C-4, C-5, and C-20.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis and purification of this compound. The values for isotopic purity are based on reported data for analogous deuterated steroids, while the yield and chemical purity are hypothetical targets for a successful synthesis.
| Parameter | Target Value | Method of Analysis |
| Synthesis | ||
| Starting Material | Prednisone | - |
| Final Product | This compound | - |
| Theoretical Yield | (Hypothetical) | Gravimetric Analysis |
| Actual Yield | (Hypothetical) | Gravimetric Analysis |
| Purification | ||
| Crude Purity | (Hypothetical) | HPLC-UV |
| Final Purity | >98% | HPLC-UV, LC-MS |
| Isotopic Distribution | ||
| Isotopic Purity (d5) | >95% | GC-MS or LC-MS |
| d0 Content | <1% | GC-MS or LC-MS |
| d1-d4 Content | <4% | GC-MS or LC-MS |
Experimental Protocols
Synthesis of this compound from Prednisone
Materials:
-
Prednisone
-
5% Rhodium on Alumina (Rh/Al2O3) catalyst
-
Deuterated acetic acid (CH3COOD)
-
Deuterium gas (D2)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
A solution of prednisone (1.0 g, 2.79 mmol) in deuterated acetic acid (50 mL) is prepared in a high-pressure reactor vessel.
-
5% Rhodium on Alumina catalyst (200 mg) is carefully added to the solution.
-
The reactor is sealed and purged with nitrogen gas, followed by purging with deuterium gas.
-
The reactor is pressurized with deuterium gas to 50 psi.
-
The reaction mixture is stirred vigorously at room temperature for 48 hours. The pressure of deuterium gas is maintained at 50 psi throughout the reaction.
-
Upon completion, the reactor is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to remove the deuterated acetic acid.
-
The residue is dissolved in ethyl acetate (100 mL) and washed successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.
Purification of this compound
a) Flash Column Chromatography (Crude Purification)
The crude product is subjected to flash column chromatography on silica (B1680970) gel using a gradient elution system of dichloromethane (B109758) and methanol (B129727) to remove the bulk of impurities.
b) Preparative High-Performance Liquid Chromatography (Final Purification)
Final purification is achieved by preparative HPLC to isolate this compound with high purity.[4][5]
Instrumentation and Conditions:
-
Column: C18, 10 µm, 250 x 21.2 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 30 minutes
-
Flow Rate: 20 mL/min
-
Detection: UV at 240 nm
-
Injection Volume: 5 mL of a concentrated solution of the partially purified product in methanol.
Fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure to yield purified this compound.
Purity and Isotopic Distribution Analysis
The chemical purity of the final product is determined by analytical HPLC-UV. The isotopic purity and distribution are determined by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[3][6][7]
Mandatory Visualization
Caption: Proposed synthetic workflow for this compound.
Caption: Logical relationship of key stages in the process.
References
- 1. Chemical synthesis of glucuronidated metabolites of cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deuterium labelled steroid hormones: tracers for the measurement of androgen plasma clearance rates in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Cortolone-d5 CAS number and product specifications
For Immediate Release
This technical guide provides an in-depth overview of Cortolone-d5, a deuterated analog of the cortisol metabolite cortolone (B145581). Designed for researchers, scientists, and professionals in drug development, this document details the compound's specifications, outlines its primary applications, and provides a representative experimental protocol for its use.
Introduction to this compound
This compound is a stable isotope-labeled version of cortolone, a key downstream metabolite in the cortisol metabolism pathway. The incorporation of five deuterium (B1214612) atoms into the molecule makes it an ideal internal standard for mass spectrometry-based quantitative analysis. Its use allows for precise and accurate measurement of its unlabeled counterpart in various biological matrices, correcting for variations in sample preparation and instrument response.
Product Specifications
This compound is commercially available from several suppliers. While a specific CAS number for the deuterated form is not consistently provided, it is referenced by the CAS number of the parent compound, α-Cortolone.
Table 1: General Product Specifications for α-Cortolone-d5
| Parameter | Specification |
| Synonyms | α-Cortolone-d5 |
| Parent CAS Number | 516-42-7[1] |
| Molecular Formula | C₂₁H₂₉D₅O₅[1] |
| Molecular Weight | 371.52 g/mol [1] |
| Chemical Purity | Typically ≥98% |
| Form | Solid |
| Storage | Recommended to be stored as per the Certificate of Analysis, often at -20°C for long-term stability. Shipped at ambient temperature. |
Table 2: Typical Analytical Data Provided in a Certificate of Analysis
| Analysis Method | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of chemical structure and position of deuterium labeling. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. |
Note: Isotopic purity, a critical parameter, is determined by techniques such as high-resolution mass spectrometry and NMR. While suppliers aim for high isotopic enrichment, the exact percentage is lot-specific and detailed in the Certificate of Analysis.
Cortisol Metabolism and the Role of Cortolone
Cortisol, a primary glucocorticoid hormone, undergoes extensive metabolism in the liver to be deactivated and excreted. This process involves a series of enzymatic reactions, leading to the formation of various metabolites, including cortolone. The quantification of these metabolites in urine and plasma is crucial for assessing adrenal function and diagnosing related disorders.
Figure 1. Simplified pathway of major cortisol metabolism. HSD: Hydroxysteroid dehydrogenase.
Experimental Protocol: Quantification of Cortolone in Human Plasma using LC-MS/MS
The following is a representative protocol for the use of this compound as an internal standard for the quantification of endogenous cortolone in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for research use only.
1. Materials and Reagents
-
Human plasma (K2-EDTA)
-
α-Cortolone analytical standard
-
α-Cortolone-d5 (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges
2. Preparation of Standard and Internal Standard Solutions
-
Prepare stock solutions of α-Cortolone and α-Cortolone-d5 in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions to create working standard solutions for the calibration curve.
-
Prepare a working internal standard solution of α-Cortolone-d5 at an appropriate concentration.
3. Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the α-Cortolone-d5 working internal standard solution.
-
Perform protein precipitation by adding a suitable volume of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be further purified using Solid Phase Extraction (SPE) to remove interfering substances.
-
Evaporate the purified extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Figure 2. General workflow for the quantification of cortolone using an internal standard.
4. LC-MS/MS Analysis
-
Liquid Chromatography: Employ a suitable C18 reverse-phase column for the separation of cortolone from other endogenous compounds. A gradient elution with mobile phases consisting of water with formic acid and methanol or acetonitrile is typically used.
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both α-Cortolone and α-Cortolone-d5 should be optimized for maximum sensitivity and specificity.
Table 3: Example MRM Transitions (instrument-dependent)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| α-Cortolone | [M+H]⁺ | Specific fragment |
| α-Cortolone-d5 | [M+H]⁺ | Corresponding specific fragment |
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of α-Cortolone in the plasma samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an essential tool for the accurate and precise quantification of endogenous cortolone. Its use as an internal standard in LC-MS/MS-based methods is critical for reliable results in clinical and research settings focused on steroid metabolism and adrenal function. The methodologies outlined in this guide provide a framework for the successful implementation of this compound in the laboratory.
References
Cortolone-d5 certificate of analysis and purity assessment
An In-depth Technical Guide to the Certificate of Analysis and Purity Assessment of Cortolone-d5
For researchers, scientists, and drug development professionals, the quality and characterization of stable isotope-labeled compounds are paramount for reliable experimental outcomes. This compound, a deuterated analog of the cortisol metabolite cortolone, is frequently utilized as an internal standard in mass spectrometry-based bioanalysis. This guide provides a comprehensive overview of the typical data found in a Certificate of Analysis (CoA) for this compound and delves into the methodologies employed for its purity assessment.
Understanding the Certificate of Analysis (CoA)
A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a deuterated standard like this compound, the CoA provides critical data on its identity, purity, and isotopic distribution.
Summary of Quantitative Data
The following table summarizes the typical analytical tests and specifications presented in a CoA for this compound. The results provided are hypothetical yet representative of a high-quality standard.
| Test | Specification | Result | Method |
| Appearance | White to Off-White Solid | Conforms | Visual Inspection |
| Molecular Formula | C₂₁H₂₉D₅O₅ | C₂₁H₂₉D₅O₅ | - |
| Molecular Weight | 371.52 g/mol | 371.52 | Mass Spectrometry |
| Identity (¹H-NMR) | Conforms to structure | Conforms | ¹H-NMR Spectroscopy |
| Identity (MS) | Conforms to structure | Conforms | Mass Spectrometry |
| Chemical Purity (HPLC) | ≥98.0% | 99.5% | HPLC-UV |
| Isotopic Purity | Report Result | 99.2% Deuterated (d5) | Mass Spectrometry |
| Isotopic Distribution | Report Result | d5=99.2%, d4=0.6%, d3=0.1%, d2-d0 <0.1% | Mass Spectrometry |
| Residual Solvents | ≤0.5% | Not Detected | Headspace GC-MS |
| Water Content | ≤1.0% | 0.2% | Karl Fischer Titration |
Experimental Protocols for Purity Assessment
The accurate assessment of chemical and isotopic purity is crucial for the reliable use of this compound as an internal standard. The following sections detail the typical experimental methodologies.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical standards by separating the main compound from any impurities.
Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a stationary phase (the HPLC column) and a mobile phase. A detector, typically UV-Vis, is used to quantify the separated components.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Gradient Program: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 242 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: this compound is accurately weighed and dissolved in methanol (B129727) to a final concentration of 1 mg/mL.
-
Data Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and structure of a compound, and it is the primary method for determining isotopic purity.[1]
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition.[1] For isotopic purity, the relative intensities of the peaks corresponding to the different deuterated species (d0 to d5) are measured.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 100-500.
-
Resolution: >10,000.
-
Sample Infusion: The sample solution (prepared as for HPLC) is infused directly into the mass spectrometer.
-
Data Analysis:
-
Identity: The measured monoisotopic mass of the protonated molecule [M+H]⁺ is compared to the theoretical exact mass of C₂₁H₃₀D₅O₅⁺.
-
Isotopic Purity: The ion chromatograms for each isotopologue (d0 to d5) are extracted. The peak areas for each extracted ion chromatogram are integrated, and the percentage of the d5 species is calculated relative to the sum of all isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity and the positions of the deuterium (B1214612) labels.
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms, such as ¹H, absorb energy at specific frequencies, which are dependent on their chemical environment. In the ¹H-NMR spectrum of this compound, the absence or significant reduction of signals at the sites of deuteration confirms the labeling pattern.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
Sample Concentration: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H-NMR: To observe the proton signals and confirm the absence of signals at the deuterated positions.
-
¹³C-NMR: To observe the carbon signals.
-
2D-NMR (e.g., COSY, HSQC, HMBC): To confirm the overall structure and connectivity of the molecule.
-
-
Data Analysis: The chemical shifts, coupling constants, and signal integrations of the observed peaks are compared with the expected spectrum for the this compound structure.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for the purity assessment of this compound.
Caption: Decision tree for this compound batch release.
Conclusion
The comprehensive analysis of this compound, as detailed in its Certificate of Analysis, is fundamental to ensuring its suitability as an internal standard in quantitative bioanalysis. A thorough understanding of the analytical methodologies employed for its purity and identity assessment allows researchers to have confidence in the quality of the standard and, consequently, in the accuracy and reliability of their experimental data. The combination of HPLC, high-resolution mass spectrometry, and NMR spectroscopy provides a robust framework for the complete characterization of this and other stable isotope-labeled compounds.
References
The Metabolic Conversion of Hydrocortisone to Cortolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the metabolic pathway of hydrocortisone (B1673445) (cortisol) to its downstream metabolite, cortolone (B145581). The document provides a comprehensive overview of the enzymatic reactions, intermediate compounds, and analytical methodologies used to study this metabolic cascade. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key analytical techniques. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the processes involved.
Introduction to Hydrocortisone Metabolism
Hydrocortisone, the principal glucocorticoid in humans, undergoes extensive metabolism primarily in the liver to form a variety of metabolites that are then excreted in the urine.[1] These metabolic processes, which include oxidation, reduction, and conjugation, are crucial for regulating the biological activity of hydrocortisone and for its elimination from the body. One of the significant metabolic pathways leads to the formation of cortolones, which are hexahydroxylated steroid metabolites. Understanding this pathway is essential for assessing adrenal function, diagnosing certain endocrine disorders, and for the development of drugs that may interact with steroid metabolism.
The Metabolic Pathway from Hydrocortisone to Cortolone
The conversion of hydrocortisone to cortolone is a multi-step process involving several key enzymes. The pathway can be summarized as follows:
-
Oxidation of Hydrocortisone to Cortisone: The initial step is the reversible conversion of hydrocortisone (cortisol) to the less active cortisone. This reaction is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) .[2][3]
-
A-Ring Reduction of Cortisone: Cortisone then undergoes reduction of its A-ring. The double bond at C4-C5 is reduced by 5β-reductase (AKR1D1), leading to the formation of 5β-dihydrocortisone.[3] Subsequently, the 3-keto group is reduced to a 3α-hydroxyl group by 3α-hydroxysteroid dehydrogenase (3α-HSD) , resulting in the formation of tetrahydrocortisone (B135524) (THE).[3]
-
C20-Keto Group Reduction of Tetrahydrocortisone: The final step in the formation of cortolone is the reduction of the C20-keto group of tetrahydrocortisone. This reaction is catalyzed by 20α-hydroxysteroid dehydrogenase (20α-HSD) or 20β-hydroxysteroid dehydrogenase (20β-HSD) , yielding α-cortolone and β-cortolone, respectively.[1][4]
The overall pathway is depicted in the following diagram:
Quantitative Data on Hydrocortisone Metabolism
The urinary excretion of hydrocortisone and its metabolites provides valuable information about the activity of the enzymes involved in its metabolism. The following tables summarize quantitative data on the urinary concentrations and reference ranges of key metabolites in this pathway.
Table 1: Urinary Reference Ranges for Key Hydrocortisone Metabolites
| Metabolite | Age Group | Sex | Reference Range (mcg/24 hours) |
| Cortisol | 18-150 years | Male & Female | 3.5 - 45.0[5] |
| Cortisone | 18-150 years | Male & Female | 17 - 129[5] |
| Tetrahydrocortisone (THE) | Adult (>18 years) | Male | 0.41 (0.38-0.49) umol/mmol creatinine[6] |
Note: Reference ranges can vary between laboratories and analytical methods.
Table 2: Urinary Concentrations of Cortisol and Cortisone in Healthy Adults
| Analyte | Concentration Range (nmol/L) | Median Concentration (nmol/L) |
| Cortisol | 16 - 170 | 52[7] |
| Cortisone | 41 - 364 | 135[7] |
Table 3: Enzyme Kinetic Parameters for Key Metabolic Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) |
| Cortisol 4-ene-reductase (cytosolic) | Cortisol | 26.5 ± 11.2 | 107.7 ± 46.0[8] |
| 20β-Hydroxysteroid dehydrogenase | Cortisol | 140 | Not specified[9] |
| 3β-Hydroxysteroid dehydrogenase | Dehydroepiandrosterone | 0.3 | 2.9 - 4.6 (nmol/mg x min) |
| Pregnenolone | 0.4 | 2.9 - 4.6 (nmol/mg x min) | |
| 17-hydroxypregnenolone | 0.3 | 2.9 - 4.6 (nmol/mg x min)[10] |
Experimental Protocols
The analysis of hydrocortisone and its metabolites is typically performed using chromatographic techniques coupled with mass spectrometry. The following sections provide detailed methodologies for the analysis of urinary steroids.
Urinary Steroid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the comprehensive analysis of a wide range of steroid metabolites.
4.1.1. Sample Preparation
-
Hydrolysis: To 1 mL of urine, add an internal standard and a buffer (e.g., acetate (B1210297) buffer, pH 4.6). Add β-glucuronidase/sulfatase from Helix pomatia to hydrolyze the conjugated steroids. Incubate at 55°C for 3 hours.[11][12]
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol (B129727) and water. Apply the hydrolyzed urine sample to the cartridge. Wash the cartridge with water to remove interfering substances. Elute the steroids with methanol.[11][13]
-
Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Add methoxyamine hydrochloride in pyridine (B92270) to protect the keto groups and incubate at 60°C for 1 hour. Subsequently, add a silylating agent (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA) and incubate at 60°C for 30 minutes to derivatize the hydroxyl groups.[11][12]
4.1.2. GC-MS Analysis
-
Gas Chromatograph: Use a capillary column suitable for steroid analysis (e.g., a non-polar dimethylpolysiloxane column).
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 100°C), ramps up to a high temperature (e.g., 320°C) to elute all analytes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
Urinary Cortisol and Cortisone Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the quantification of specific steroid hormones.
4.2.1. Sample Preparation
-
Internal Standard Addition: Add a deuterated internal standard (e.g., cortisol-d4) to a urine sample.
-
Liquid-Liquid Extraction (LLE): Add an organic solvent (e.g., methyl tert-butyl ether) to the urine sample. Vortex to mix and then centrifuge to separate the layers. Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in the mobile phase.[7][14]
4.2.2. LC-MS/MS Analysis
-
Liquid Chromatograph: Use a C18 reversed-phase column for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium (B1175870) acetate).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) positive mode. Monitor specific precursor-to-product ion transitions for the analytes and internal standards (Multiple Reaction Monitoring - MRM).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for urinary steroid profiling by GC-MS.
Conclusion
The metabolic conversion of hydrocortisone to cortolone is a complex but well-defined pathway involving a series of enzymatic reactions. The analysis of the metabolites in this pathway, particularly in urine, provides a powerful tool for assessing adrenal steroid metabolism. The methodologies of GC-MS and LC-MS/MS offer the sensitivity and specificity required for accurate quantification and profiling of these steroid hormones and their metabolites. This technical guide provides a foundational understanding of this metabolic process and the analytical approaches used in its investigation, which is of significant value to researchers and professionals in the fields of endocrinology and drug development.
References
- 1. Chemical synthesis of glucuronidated metabolites of cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 11β-Hydroxysteroid dehydrogenase type-2 and type-1 (11β-HSD2 and 11β-HSD1) and 5β-reductase activities in the pathogenia of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.rug.nl [pure.rug.nl]
- 5. Cortisol, Urine | MLabs [mlabs.umich.edu]
- 6. hmdb.ca [hmdb.ca]
- 7. research.unipd.it [research.unipd.it]
- 8. Cortisol metabolism in vitro--III. Inhibition of microsomal 6 beta-hydroxylase and cytosolic 4-ene-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 20beta-Hydroxysteroid oxidoreductase. Kinetics and binding of corticosteroids and corticosteroid-21-aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism [mdpi.com]
- 13. Urine Steroid Metabolomics as a Novel Tool for Detection of Recurrent Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for the Use of Cortolone-d5 in Urine Steroid Profiling by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urine steroid profiling is a powerful diagnostic tool for assessing adrenal and gonadal steroid biosynthesis and metabolism. It is crucial in the diagnosis and monitoring of various endocrine disorders, including congenital adrenal hyperplasia, Cushing's syndrome, and certain types of tumors. Gas chromatography-mass spectrometry (GC-MS) is a gold-standard analytical technique for comprehensive steroid analysis due to its high resolution and sensitivity.
This application note provides a detailed protocol for the quantitative analysis of urinary steroids using Cortolone-d5 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification as it effectively corrects for variations in sample preparation, derivatization, and instrument response. The protocol covers urine sample preparation, including enzymatic hydrolysis of steroid conjugates, solid-phase extraction (SPE) for purification, and chemical derivatization to enhance the volatility of the steroids for GC-MS analysis.
Principle of the Method
The methodology involves the addition of a known amount of this compound to a urine sample. The sample then undergoes enzymatic hydrolysis to liberate free steroids from their glucuronide and sulfate (B86663) conjugates. This is followed by a solid-phase extraction (SPE) clean-up step to remove interfering matrix components. The extracted steroids are then derivatized to form methoxime-trimethylsilyl (MO-TMS) ethers, which are thermally stable and volatile compounds suitable for GC-MS analysis.[1] The derivatized sample is injected into the GC-MS system, and the target steroid analytes are quantified by comparing their peak areas to that of the this compound internal standard.
Materials and Reagents
-
This compound (Internal Standard)
-
Steroid standards (e.g., Cortisol, Cortisone, Tetrahydrocortisone, etc.)
-
β-Glucuronidase from E. coli
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Sodium acetate buffer (0.1 M, pH 5.2)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Derivatization reagents:
-
Methoxyamine hydrochloride (2% in pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Trimethylsilylimidazole (TMSI)
-
Dithioerythritol (DTE)
-
-
Ultrapure water
-
Human urine samples (patient or control)
Experimental Protocols
Preparation of Standard and Internal Standard Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
This compound Working Solution (10 µg/mL): Dilute the stock solution with methanol.
-
Steroid Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions for each target steroid analyte in methanol.
-
Mixed Steroid Standard Working Solution: Combine aliquots of the individual stock solutions and dilute with methanol to achieve a final concentration suitable for creating a calibration curve (e.g., in the range of 0.1 to 10 µg/mL).
Urine Sample Preparation
-
Sample Collection: Collect a 24-hour urine specimen without preservatives. Store at -20°C until analysis.
-
Internal Standard Spiking: To 2 mL of urine, add a precise volume of the this compound working solution (e.g., 20 µL of 10 µg/mL solution). This will be the internal standard for quantification.
-
Enzymatic Hydrolysis:
-
Add 1 mL of sodium acetate buffer (pH 5.2) to the urine sample.
-
Add 50 µL of β-glucuronidase solution.
-
Vortex the mixture and incubate at 55°C for 2 hours to deconjugate the steroids.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the hydrolyzed urine sample onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of ultrapure water to remove polar impurities.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the steroids from the cartridge with 5 mL of ethyl acetate.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.
Derivatization
Derivatization is a critical step for preparing steroids for GC-MS analysis, as it increases their volatility and thermal stability.[1][2] A two-step process is commonly employed:
-
Methoximation:
-
To the dried extract, add 50 µL of methoxyamine hydrochloride solution (2% in pyridine).
-
Vortex and incubate at 60°C for 60 minutes. This step converts keto groups to methoximes.
-
-
Silylation:
-
To the methoximated sample, add 100 µL of a silylating agent mixture (e.g., MSTFA:TMSI:DTE, 1000:2:5 v/w/w).
-
Vortex and incubate at 60°C for 30 minutes. This step converts hydroxyl groups to trimethylsilyl (B98337) ethers.
-
-
Final Preparation: After cooling to room temperature, transfer the derivatized sample to a GC vial for analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injection Volume: 1-2 µL in splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp 1: 3°C/minute to 240°C.
-
Ramp 2: 10°C/minute to 300°C, hold for 5 minutes.
-
-
MSD Transfer Line: 290°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for triple quadrupole systems.
Note on Mass Transitions: The specific mass-to-charge (m/z) ratios for the derivatized this compound and the target steroid analytes must be determined empirically. This is typically done by infusing a derivatized standard of each compound into the mass spectrometer and identifying the most abundant and specific fragment ions.
Data Presentation and Analysis
The concentration of each steroid analyte is calculated by comparing the peak area of the analyte to the peak area of the this compound internal standard using a calibration curve.
Table 1: Representative GC-MS Retention Times and Ions for SIM Analysis
| Compound (as MO-TMS derivative) | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Androsterone | ~12.5 | 434 | 254 | 204 |
| Etiocholanolone | ~12.8 | 434 | 254 | 204 |
| Tetrahydrocortisone (THE) | ~18.2 | 565 | 475 | 385 |
| Tetrahydrocortisol (THF) | ~18.5 | 567 | 477 | 387 |
| This compound (Internal Standard) | ~19.0 | To be determined | To be determined | To be determined |
| α-Cortolone | ~19.1 | 567 | 477 | 387 |
| β-Cortolone | ~19.3 | 567 | 477 | 387 |
Note: Retention times are approximate and will vary depending on the specific GC-MS system and conditions.
Table 2: Example Method Validation Data for Corticosteroid Analysis
| Parameter | Cortisol | Cortisone | Tetrahydrocortisone |
| Linearity Range (ng/mL) | 1 - 500 | 1 - 500 | 5 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 0.5 | 0.5 | 2 |
| Limit of Quantification (LOQ) (ng/mL) | 1 | 1 | 5 |
| Intra-day Precision (%RSD) | < 10% | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% |
| Recovery (%) | 95 - 105% | 93 - 107% | 90 - 110% |
Note: This table presents typical performance data for a validated steroid profiling method and should be used as a guideline. Actual results will depend on the specific laboratory conditions and instrumentation.
Visualizations
Caption: Workflow for urine steroid profiling using this compound.
Caption: Quantification using a deuterated internal standard.
References
Application Note: Quantitative Analysis of Urinary α-Cortolone Using a Cortolone-d5 Internal Standard Calibration Curve by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in steroid profiling, endocrinology, and clinical diagnostics.
Introduction: Steroid profiling is a critical tool for diagnosing and monitoring disorders of the adrenal steroid biosynthesis and metabolism, such as Congenital Adrenal Hyperplasia (CAH).[1] α-Cortolone is a key downstream metabolite of cortisone (B1669442) and its quantification in urine provides valuable diagnostic information.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for steroid analysis due to its high specificity, sensitivity, and multiplexing capabilities, overcoming the limitations of traditional immunoassays.[2][3]
The use of a stable isotope-labeled internal standard (SIL-IS), such as Cortolone-d5, is essential for accurate quantification. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for reliable correction and leading to high accuracy and precision in the analytical method.[2][3] This application note provides a detailed protocol for developing a calibration curve for the quantification of α-Cortolone in human urine using this compound as an internal standard.
Steroid Metabolism Pathway
Cortisol is metabolized in the liver and kidneys to various compounds. A key pathway involves the conversion of cortisol to its inactive metabolite, cortisone, by the enzyme 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2). Cortisone is then further metabolized to downstream products, including α-cortolone and β-cortolone.[4] Monitoring the levels of these metabolites is crucial for understanding the activity of the enzymes involved in steroidogenesis.[1]
Caption: Simplified glucocorticoid metabolism pathway.
Principle of Internal Standard Calibration
The internal standard (IS) method involves adding a constant, known amount of a compound (this compound) that is structurally similar to the analyte (α-Cortolone) to every calibrator, quality control (QC) sample, and unknown sample. The calibration curve is generated by plotting the ratio of the analyte's peak area to the IS's peak area against the analyte's concentration. This ratio corrects for variations in sample preparation, injection volume, and instrument response, ensuring high analytical accuracy.
Caption: Principle of quantification using an internal standard.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and analysis.
Materials and Reagents
-
Analytes: α-Cortolone certified reference standard
-
Internal Standard: this compound
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid
-
Reagents: β-glucuronidase/arylsulfatase, Zinc Sulfate
-
Sample Matrix: Steroid-free urine (for calibrators and QCs)
-
Equipment: Analytical balance, volumetric flasks, precision pipettes, vortex mixer, centrifuge, solid-phase extraction (SPE) manifold and cartridges (e.g., C18), LC-MS/MS system.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh ~1 mg of α-Cortolone and dissolve in methanol in a 1 mL volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Prepare this compound stock solution similarly.
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions in a 50:50 methanol/water mixture.
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the this compound stock solution to a final concentration of 50 ng/mL in 50:50 methanol/water. This concentration should be optimized based on the typical response observed in the middle of the calibration range.
Preparation of Calibration Standards and Quality Controls
Calibration standards and QCs are prepared by spiking known amounts of the α-Cortolone working solution into a steroid-free urine matrix.
| Level | Concentration (ng/mL) | Matrix |
| Calibrator 1 | 0.5 | Steroid-free Urine |
| Calibrator 2 | 1.0 | Steroid-free Urine |
| Calibrator 3 | 5.0 | Steroid-free Urine |
| Calibrator 4 | 20.0 | Steroid-free Urine |
| Calibrator 5 | 100.0 | Steroid-free Urine |
| Calibrator 6 | 400.0 | Steroid-free Urine |
| Calibrator 7 | 800.0 | Steroid-free Urine |
| LLOQ QC | 0.5 | Steroid-free Urine |
| Low QC | 1.5 | Steroid-free Urine |
| Mid QC | 75.0 | Steroid-free Urine |
| High QC | 600.0 | Steroid-free Urine |
| Table 1: Example Calibration Curve and QC Concentrations. |
Sample Preparation Protocol (Hydrolysis and SPE)
The following workflow is a representative procedure for extracting steroids from urine.
Caption: Experimental workflow for urine sample preparation.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)[5][6] |
| Mobile Phase A | Water with 0.1% Formic Acid[7] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[7] |
| Flow Rate | 0.4 mL/min[5][6] |
| Gradient | Start at 40% B, ramp to 98% B over 8 min, hold, re-equilibrate |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Table 2: Recommended LC-MS/MS Parameters. |
MRM Transitions: MRM transitions must be optimized by infusing pure standards of both α-Cortolone and this compound. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will be characteristic fragments.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| α-Cortolone | To be determined | To be determined | To be optimized |
| This compound | To be determined | To be determined | To be optimized |
| Table 3: MRM Transition Setup (Requires empirical determination). |
Data Analysis and Method Validation
Calibration Curve Construction
The calibration curve is constructed by performing a linear regression analysis of the peak area ratio (α-Cortolone / this compound) versus the nominal concentration of the α-Cortolone calibrators. A weighting factor of 1/x or 1/x² is often applied to ensure accuracy at the lower end of the curve.[7]
Method Validation Parameters
The analytical method must be validated to ensure its performance is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, and sensitivity (LLOQ).[3][8]
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.99 | > 0.995[4] |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | -14.9% to +14.9%[9] |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 15%[3] |
| LLOQ | S/N ≥ 10, with acceptable accuracy & precision | 0.5 - 2.0 ng/mL[9][10] |
| Recovery | Consistent and reproducible | 76 - 103%[9] |
| Table 4: Method Validation Summary and Acceptance Criteria. |
Conclusion
This application note outlines a comprehensive and robust protocol for the development of a calibration curve for the quantification of urinary α-Cortolone using this compound as an internal standard. The use of LC-MS/MS combined with a stable isotope-labeled internal standard provides the necessary accuracy and precision for reliable clinical research and diagnostic applications in endocrinology. The provided workflows and validation criteria serve as a detailed guide for researchers to establish and validate a high-performance analytical method in their own laboratories.
References
- 1. Steroid Metabolome Analysis in Disorders of Adrenal Steroid Biosynthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
Application Note: Sample Preparation Techniques for the Analysis of Cortolone using a Cortolone-d5 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction The accurate quantification of corticosteroids, such as cortolone (B145581), in biological matrices is crucial for various fields, including clinical diagnostics, pharmacology, and anti-doping analysis. Biological samples like plasma, serum, and urine are complex mixtures containing proteins, salts, phospholipids (B1166683), and other endogenous substances that can interfere with analysis, a phenomenon known as the matrix effect.[1][2] To mitigate these challenges and ensure the accuracy and reproducibility of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is employed.[1][3] Cortolone-d5, a deuterated analog of cortolone, is an ideal internal standard as it shares near-identical physicochemical properties with the analyte, co-elutes chromatographically, and experiences similar ionization effects, thereby correcting for variability during sample preparation and analysis.[3][4]
Effective sample preparation is a critical prerequisite for successful LC-MS/MS analysis.[5][6] The primary goals are to remove interfering matrix components, concentrate the analyte of interest, and present the sample in a solvent compatible with the analytical system.[7] This application note details three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the analysis of cortolone in biological samples using this compound as an internal standard.
Overview of Sample Preparation Techniques
The choice of sample preparation method depends on factors such as the desired level of cleanliness, analyte concentration, sample volume, and required throughput.
-
Protein Precipitation (PPT): This is a rapid and straightforward technique for removing proteins from biological samples, typically by adding an organic solvent (e.g., acetonitrile (B52724), methanol) or an acid (e.g., trichloroacetic acid).[7][8][9] While fast and simple, it provides the least effective cleanup, often leaving behind phospholipids and other small molecules that can cause significant matrix effects.[6]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[7] It offers a cleaner extract than PPT by removing more interferences like salts and phospholipids. However, it can be labor-intensive, may require large volumes of organic solvents, and is more difficult to automate.[10]
-
Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that uses a solid sorbent to isolate analytes from a liquid sample.[11] By choosing an appropriate sorbent and solvent system, SPE can provide the cleanest extracts, effectively removing proteins, salts, and phospholipids, thereby minimizing matrix effects and improving assay sensitivity.[10][12] It is easily automated for high-throughput applications.[13][14]
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical performance characteristics for the analysis of steroids in biological matrices using different sample preparation techniques.
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | Generally high but can be variable | 51% - 114%[15][16] | 42% - 110%[10][13][14] |
| Matrix Effect | High potential for ion suppression[8][17] | Moderate; effective at removing salts | Low; highly effective at removing phospholipids and salts[10] |
| Selectivity | Low | Moderate | High |
| Throughput | High | Low to Moderate | High (with automation) |
| Solvent Consumption | Low to Moderate | High | Low |
| Cost per Sample | Low | Low to Moderate | High |
| Protocol Simplicity | Simple | Moderate | Complex |
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
This protocol is a rapid method suitable for high-throughput screening where a moderate level of matrix effect can be tolerated.
1. Reagents and Materials
-
Biological Matrix (e.g., human plasma, serum)
-
This compound Internal Standard (IS) working solution
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
2. Procedure
-
Pipette 100 µL of the biological sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the this compound IS working solution to the sample and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).[18]
-
Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the mixture at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[19]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[19]
-
Vortex to ensure the residue is fully dissolved and transfer to an autosampler vial.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a cleaner sample than PPT and is effective for removing highly polar interferences.
1. Reagents and Materials
-
Biological Matrix (e.g., human plasma, serum)
-
This compound Internal Standard (IS) working solution
-
Methyl tert-butyl ether (MTBE), HPLC grade[20]
-
Glass test tubes with screw caps
-
Vortex mixer
-
Centrifuge
2. Procedure
-
Pipette 200 µL of the biological sample into a glass test tube.
-
Add 20 µL of the this compound IS working solution and briefly vortex.
-
Add 1 mL of MTBE to the tube.[20]
-
Cap the tube and vortex vigorously for 2 minutes to ensure efficient extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a new clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40-50°C.[20]
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol offers the highest degree of sample cleanup and is recommended for assays requiring the lowest limits of quantification. A generic reversed-phase polymer-based SPE cartridge is described.
1. Reagents and Materials
-
Biological Matrix (e.g., human plasma, serum)
-
This compound Internal Standard (IS) working solution
-
SPE Cartridges (e.g., Polymeric Reversed-Phase, 30 mg)
-
Methanol (MeOH), HPLC grade
-
Deionized Water
-
Elution Solvent (e.g., Methanol or Acetonitrile)
-
SPE Vacuum Manifold or Positive Pressure Processor
2. Procedure
-
Sample Pre-treatment:
-
Pipette 200 µL of the biological sample into a tube.
-
Add 20 µL of the this compound IS working solution.
-
Add 200 µL of deionized water and vortex to mix. This reduces the viscosity of the sample for easier loading.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the entire pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).[11]
-
-
Washing:
-
Elution:
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase and vortex.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualization of Workflow
Caption: General workflow for Cortolone analysis using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. opentrons.com [opentrons.com]
- 8. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. phenomenex.com [phenomenex.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. medrxiv.org [medrxiv.org]
- 16. Dual liquid-liquid extraction followed by LC-MS/MS method for the simultaneous quantification of melatonin, cortisol, triiodothyronine, thyroxine and testosterone levels in serum: Applications to a photoperiod study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biotage.com [biotage.com]
- 19. A Comparison of Sample Preparation Techniques for Drugs of Abuse in Oral Fluid [restek.com]
- 20. Measurement of twenty-one serum steroid profiles by UPLC-MS/MS for the diagnosis and monitoring of congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cortolone-d5 in Pharmacokinetic Studies of Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corticosteroids are a class of steroid hormones widely used for their potent anti-inflammatory and immunosuppressive properties. Accurate determination of their pharmacokinetic profiles is crucial for optimizing therapeutic regimens and ensuring patient safety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of corticosteroids due to its high sensitivity and selectivity. The use of stable isotope-labeled internal standards, such as Cortolone-d5, is essential for achieving accurate and precise quantification by compensating for matrix effects and variability during sample preparation and analysis.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the pharmacokinetic studies of corticosteroids, with a focus on the analysis of prednisolone (B192156). While direct pharmacokinetic studies explicitly detailing the use of this compound are not widely published, the principles and methodologies described herein are based on established practices for using deuterated internal standards in corticosteroid bioanalysis.
Principle of Deuterated Internal Standards
In LC-MS/MS analysis, a deuterated internal standard like this compound is an ideal tool for quantification. It is chemically identical to the analyte of interest (in this case, cortolone, a metabolite of cortisol and prednisolone) but has a higher mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample extraction, chromatography, and ionization. This co-elution and similar behavior effectively correct for any analyte loss during sample processing and fluctuations in the instrument's response, leading to highly reliable quantitative results.[1]
Pharmacokinetic Data
The following table summarizes representative pharmacokinetic parameters for prednisolone following a single oral dose. This data is illustrative of the type of information that can be obtained using a robust LC-MS/MS method with a suitable deuterated internal standard.
Table 1: Pharmacokinetic Parameters of Prednisolone after a Single Oral Dose
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 683.00 ± 94.54 | ng/mL |
| Tmax (Time to Maximum Concentration) | 2.27 | hours |
| AUC (0-t) (Area Under the Curve) | 3450.12 ± 541.23 | ng·h/mL |
| t1/2 (Elimination Half-life) | 3.30 | hours |
Data presented is representative and compiled from a study on prednisolone pharmacokinetics. The specific internal standard used in the cited study should be referenced for precise replication.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common and effective method for extracting corticosteroids from plasma or serum samples.
Materials:
-
Human plasma or serum samples
-
This compound internal standard working solution (concentration to be optimized based on expected analyte levels)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma or serum sample into a microcentrifuge tube.
-
Add a specified volume of the this compound internal standard working solution to each sample, standard, and quality control.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of corticosteroids. Method optimization is recommended for specific analytes and instrumentation.
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration. A typical gradient might be 5% to 95% B over 5 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Exemplary MRM Transitions for Prednisolone and a Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Prednisolone (Quantifier) | 361.2 | 147.1 | 25 |
| Prednisolone (Qualifier) | 361.2 | 343.2 | 15 |
| This compound (IS) | To be determined empirically | To be determined empirically | To be determined empirically |
Note: The MRM transitions for this compound need to be optimized based on the specific deuteration pattern and instrument. The precursor ion will be [M+H]+, and product ions will be characteristic fragments.
Visualizations
Corticosteroid Signaling Pathway
Corticosteroids exert their effects primarily through the glucocorticoid receptor (GR), a ligand-activated transcription factor. The binding of a corticosteroid to the cytoplasmic GR triggers a signaling cascade that ultimately alters gene expression in the nucleus.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of Cortolone with Cortolone-d5
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for mitigating matrix effects in the LC-MS/MS analysis of Cortolone using its stable isotope-labeled internal standard, Cortolone-d5.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My signal intensity for Cortolone is low and variable, even with the this compound internal standard. What is the likely cause?
Answer: Low and inconsistent signal intensity for Cortolone, despite the use of a deuterated internal standard, strongly suggests the presence of significant matrix effects, particularly ion suppression.[1][2] Co-eluting endogenous components from your sample matrix (e.g., plasma, urine) such as phospholipids, salts, and other metabolites can interfere with the ionization of both Cortolone and this compound in the mass spectrometer's ion source.[3] While this compound is designed to co-elute with and experience similar matrix effects as Cortolone, severe ion suppression can still negatively impact the assay's sensitivity and reproducibility.[4]
Question 2: How can I confirm that matrix effects are the root cause of my issues?
Answer: A definitive way to confirm and quantify matrix effects is by performing a post-extraction spike experiment .[3] This involves comparing the response of Cortolone in a clean solvent to its response when spiked into an extracted blank matrix sample. A significant difference between these responses provides a quantitative measure of ion suppression or enhancement.[5] Another qualitative method is the post-column infusion experiment , which helps identify the regions in your chromatogram where matrix effects are most pronounced.[4]
Question 3: My results show poor accuracy and precision. How can I mitigate these matrix effects?
Answer: Mitigating matrix effects typically involves a multi-pronged approach focusing on sample preparation, chromatography, and the appropriate use of internal standards.
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Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[2]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples and can significantly reduce phospholipid-induced ion suppression.
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Liquid-Liquid Extraction (LLE): LLE can also be effective at separating Cortolone from many interfering matrix components.[2]
-
-
Improve Chromatographic Separation: Increasing the separation between Cortolone and co-eluting matrix components is crucial.[6]
-
Adjust the Gradient: Employing a shallower gradient can improve the resolution of Cortolone from interfering peaks.
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Change the Column: Using a column with a different stationary phase (e.g., a biphenyl (B1667301) or phenyl-hexyl instead of a standard C18) can alter selectivity and improve separation from matrix components. It is also important to ensure baseline separation from isobaric compounds like allo-tetrahydrocortisol (allo-THF) and tetrahydrocortisol (B1682764) (THF), which can have the same mass and similar fragmentation patterns as Cortolone.[7]
-
-
Ensure Proper Use of this compound: While this compound is the ideal internal standard, its effectiveness relies on it experiencing the exact same matrix effects as Cortolone.[8] Ensure that the internal standard is added to the samples as early as possible in the sample preparation workflow to account for any variability in extraction recovery.
Question 4: I'm observing peak tailing or splitting for my Cortolone and this compound peaks. What could be the cause?
Answer: Poor peak shape can be caused by several factors:
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Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Column Contamination: Residual matrix components can build up on the column, affecting peak shape. A robust column wash protocol between injections is recommended.
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Inappropriate Mobile Phase: The pH of the mobile phase can affect the peak shape of steroids. Ensure your mobile phase is optimized for Cortolone.
-
Secondary Interactions: Cortolone may be interacting with residual silanols on the column. Using a column with advanced end-capping can help.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects? A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[5] This can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which negatively impact the accuracy and precision of quantification.[1][9]
Q2: Why is this compound considered the best internal standard for Cortolone analysis? A2: this compound is a stable isotope-labeled (SIL) internal standard. It has nearly identical chemical and physical properties to Cortolone, meaning it will have a very similar extraction recovery, chromatographic retention time, and ionization efficiency.[8] This allows it to effectively compensate for variations in sample preparation and matrix effects.[6]
Q3: Can I use a different ionization source to reduce matrix effects? A3: Yes, some ionization sources are less prone to matrix effects than others. Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[2] If your instrumentation allows, testing your method with an APCI source could be a viable strategy to mitigate ion suppression.
Q4: How do I quantitatively assess the matrix effect? A4: The matrix effect can be calculated using the post-extraction spike method with the following formula: Matrix Effect (%) = (Peak Area in Spiked Blank Matrix Extract / Peak Area in Clean Solvent) x 100[5] A value of 100% indicates no matrix effect. A value below 100% signifies ion suppression, while a value above 100% indicates ion enhancement.
Data Presentation
Table 1: Illustrative Matrix Effect in Human Plasma using Protein Precipitation
| Analyte | Internal Standard | Matrix Effect (%) | Indication |
| Corticosteroid A | Corticosteroid A-d4 | 75% | Ion Suppression |
| Corticosteroid B | Corticosteroid B-d4 | 82% | Ion Suppression |
| Corticosteroid C | Corticosteroid C-d8 | 115% | Ion Enhancement |
Data is illustrative and based on typical values observed for corticosteroids in plasma following a simple protein precipitation cleanup.
Table 2: Comparison of Sample Preparation Techniques on Matrix Effect Reduction (Illustrative Data)
| Sample Preparation Method | Analyte | Matrix Effect (%) |
| Protein Precipitation | Corticosteroid A | 72% |
| Liquid-Liquid Extraction (LLE) | Corticosteroid A | 88% |
| Solid-Phase Extraction (SPE) | Corticosteroid A | 97% |
This table illustrates how more extensive sample cleanup methods like LLE and SPE can significantly reduce ion suppression compared to protein precipitation.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of matrix effects.
-
Preparation of Sample Sets:
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Set A (Neat Solution): Prepare a standard solution of Cortolone at a known concentration (e.g., mid-range of your calibration curve) in the final mobile phase solvent.
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Set B (Post-Extraction Spiked Matrix): Obtain at least six different lots of blank biological matrix (e.g., human plasma). Process these blank samples using your established extraction procedure. After the final extraction step, spike the resulting extracts with the Cortolone standard to the same final concentration as in Set A.
-
-
LC-MS/MS Analysis:
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Analyze the samples from both Set A and Set B using your developed LC-MS/MS method.
-
-
Calculation of Matrix Effect:
-
Calculate the matrix effect for each lot of the biological matrix using the formula: Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
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Protocol 2: General Solid-Phase Extraction (SPE) for Cortolone from Plasma
This protocol provides a general guideline for SPE cleanup to reduce matrix effects. The specific sorbent and solvents should be optimized for your particular application.
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Sample Pre-treatment:
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To 100 µL of plasma, add 10 µL of this compound internal standard solution.
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Add 200 µL of a suitable buffer (e.g., 0.1 M zinc sulfate) to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning:
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Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
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Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
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Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences.
-
-
Elution:
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Elute Cortolone and this compound with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Dry-down and Reconstitution:
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Evaporate the eluate to dryness under a stream of nitrogen.
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Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: A logical workflow for troubleshooting matrix effects in Cortolone analysis.
Caption: Experimental workflow for the post-extraction spike method.
Caption: Simplified metabolic pathway from Cortisol to Cortolone.
References
- 1. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 2. omicsonline.org [omicsonline.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometer Settings for Cortolone-d5 Detection
Welcome to the technical support center for the analysis of Cortolone-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing mass spectrometer settings during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial mass spectrometer settings I should consider for this compound analysis?
A1: For initial setup, it is recommended to infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor ion and product ions. This compound is a deuterated analog of Cortolone, and its ionization behavior will be similar. Electrospray ionization (ESI) in positive mode is a common starting point for corticosteroids.[1][2] You will need to optimize the declustering potential (DP) and collision energy (CE) for each transition.[3]
Q2: I am observing a low or no signal for my this compound internal standard. What are the potential causes?
A2: Several factors can contribute to a weak or absent signal for your stable isotope-labeled (SIL) internal standard. These can range from improper storage and handling of the standard to suboptimal instrument settings or sample preparation techniques.[4] It is crucial to verify the correct storage conditions as recommended by the manufacturer and ensure that the concentration of the spiking solution is appropriate for the expected analyte concentration range. Additionally, matrix effects, where other components in the sample suppress the ionization of this compound, are a common issue in complex biological matrices.[5][6][7]
Q3: My quantitative results are inconsistent despite using a deuterated internal standard. What could be the problem?
A3: Inconsistent quantitative results when using a deuterated internal standard like this compound can arise from several sources. A common issue is the lack of complete co-elution of the analyte and the internal standard, which can lead to differential matrix effects.[8][9] Deuterated compounds can sometimes exhibit slightly earlier retention times in reversed-phase chromatography.[8][10] Other potential causes include isotopic impurities in the standard or isotopic exchange, where the deuterium (B1214612) labels are replaced by hydrogen atoms from the sample or solvent.[8][10][11]
Q4: How can I determine if my this compound is experiencing isotopic exchange?
A4: Isotopic exchange, or back-exchange, can occur if the deuterium labels on the internal standard are in chemically labile positions.[10][11] This is more likely to happen in acidic or basic solutions or with deuterium atoms on heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups.[11] To check for this, you can incubate the this compound standard in a blank matrix under your experimental conditions for a period and then analyze the sample, looking for any increase in the signal of unlabeled Cortolone.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your analysis.
Issue 1: Poor Signal Intensity for this compound
If you are experiencing low signal intensity for this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for poor this compound signal intensity.
Issue 2: Inconsistent Internal Standard Response
Variability in the peak area of this compound across a sample batch can compromise the accuracy of your results.
Caption: Logical steps to troubleshoot inconsistent internal standard response.
Experimental Protocols
Protocol 1: Optimization of MRM Transitions for this compound
This protocol outlines the steps for optimizing the Multiple Reaction Monitoring (MRM) transitions for this compound using direct infusion.[3]
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Preparation of Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
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Direct Infusion Setup: Set up a syringe pump to infuse the standard solution into the mass spectrometer's ion source at a low, constant flow rate (e.g., 5-10 µL/min).
-
Precursor Ion Identification (Q1 Scan):
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Set the mass spectrometer to perform a Q1 scan over a mass range that includes the expected m/z of the protonated this compound molecule ([M+H]⁺).
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Identify the most abundant ion, which will be your precursor ion.
-
-
Product Ion Identification (Product Ion Scan):
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Set the scan type to "Product Ion Scan".
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Fix the Q1 quadrupole to transmit only the precursor ion identified in the previous step.
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Scan the Q3 quadrupole to detect the fragment ions.
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Select two to three of the most intense and stable product ions for MRM transitions.
-
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Collision Energy (CE) Optimization:
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Set up an MRM method using the precursor ion and one of the selected product ions.
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While infusing the standard, ramp the collision energy across a range (e.g., 5 to 60 V in 2-5 V increments).
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Record the signal intensity at each CE value.
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The CE that produces the maximum signal intensity is the optimal CE for that transition.
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Repeat this step for each selected product ion.
-
-
Declustering Potential (DP) Optimization:
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Using the optimal CE for a given transition, ramp the declustering potential across a suitable range.
-
The DP that yields the maximum stable signal is the optimal DP.
-
Protocol 2: Evaluation of Matrix Effects
This protocol describes a post-extraction addition experiment to assess the impact of the sample matrix on the ionization of this compound.[11]
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): this compound standard spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established sample preparation protocol. Spike the this compound standard into the final, clean extract.
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Set C (Pre-Extraction Spike): Spike the this compound standard into a blank matrix sample before the extraction process. (This set is used to evaluate recovery).
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation of Matrix Effect (ME):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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A value of 100% indicates no matrix effect.
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A value < 100% indicates ion suppression.
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A value > 100% indicates ion enhancement.
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Data Presentation
Table 1: Hypothetical MRM Transition Optimization Data for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Optimal Declustering Potential (DP) (V) | Optimal Collision Energy (CE) (eV) |
| 354.3 | 299.2 | 80 | 25 |
| 354.3 | 281.2 | 80 | 35 |
| 354.3 | 161.1 | 80 | 45 |
Table 2: Example Data for Matrix Effect Evaluation
| Sample Set | Description | Mean Peak Area of this compound |
| A | Neat Solution | 1,500,000 |
| B | Post-Extraction Spike | 975,000 |
Calculation: Matrix Effect (%) = (975,000 / 1,500,000) * 100 = 65%
Interpretation: In this example, the matrix causes a 35% ion suppression for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting poor signal intensity of Cortolone-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor signal intensity of Cortolone-d5 in their experiments.
Troubleshooting Guides
Poor signal intensity of this compound, often used as an internal standard, can compromise the accuracy and reliability of analytical results. This guide provides a systematic approach to identify and resolve common issues.
Guide 1: Diagnosing and Mitigating Matrix Effects
Matrix effects, the suppression or enhancement of ionization of the target analyte by co-eluting compounds from the sample matrix, are a primary cause of poor signal intensity.
Experimental Protocol: Assessing Matrix Effects
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Spike this compound at your working concentration into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte or this compound). After the final extraction step, spike this compound into the extracted matrix at the same concentration as in Set A.[1]
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Set C (Pre-Extraction Spike): Spike this compound into a blank matrix sample before the extraction process.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Interpret the Results:
| Observation in Set B vs. Set A | Interpretation | Recommended Actions |
| Peak area is significantly lower | Ion suppression is occurring.[1] | Optimize chromatography, improve sample cleanup, or dilute the sample. |
| Peak area is significantly higher | Ion enhancement is occurring.[1] | Improve sample cleanup to remove enhancing components. |
| Peak areas are comparable | The matrix has a minimal effect on the signal.[1] | The issue may not be matrix-related. Proceed to other troubleshooting guides. |
Troubleshooting Flowchart for Matrix Effects
References
Technical Support Center: Preventing Ion Suppression of Cortolone-d5 in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address ion suppression of Cortolone-d5 in biological samples during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is a reduction in the ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine).[1][2][3] This phenomenon can lead to decreased signal intensity, which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[1][2][3] Even with the use of a deuterated internal standard like this compound, ion suppression can still be a significant issue if not properly addressed.
Q2: I am using a deuterated internal standard (this compound). Shouldn't this automatically correct for ion suppression?
Ideally, a deuterated internal standard (IS) like this compound should co-elute with the non-labeled analyte (Cortolone) and experience the same degree of ion suppression. The ratio of the analyte signal to the IS signal should then remain constant, enabling accurate quantification.[1] However, this is not always the case. "Differential ion suppression" can occur where Cortolone and this compound are affected differently by the matrix.[1] This can be caused by the "deuterium isotope effect," where the replacement of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, potentially leading to a slight chromatographic separation between the analyte and the IS.[1][4][5][6][7] If this separation occurs in a region of significant matrix-induced ion suppression, the analyte and IS will be affected to different extents, leading to inaccurate results.[8]
Q3: What are the common sources of ion suppression in the analysis of this compound from biological samples?
Common sources of ion suppression in bioanalysis include:
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Endogenous Matrix Components: Biological samples are complex mixtures containing various molecules. Phospholipids, salts, proteins, and other endogenous compounds are major contributors to ion suppression.[9][10]
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Exogenous Substances: Contaminants introduced during sample collection, processing, or analysis can also cause ion suppression. These can include plasticizers from collection tubes, detergents, and mobile phase additives.[2]
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Metabolites: Cortolone is metabolized in the liver to various compounds, including glucuronide and sulfate (B86663) conjugates, which are then excreted in the urine.[11][12][13] These metabolites, if they co-elute with this compound, can cause ion suppression.
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High Analyte Concentration: At very high concentrations, the analyte itself can cause self-suppression.[14]
Q4: How can I detect and assess the extent of ion suppression in my this compound assay?
Two common methods to evaluate ion suppression are:
-
Post-Column Infusion: In this experiment, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any dip in the constant baseline signal of this compound indicates a region of ion suppression at that specific retention time.
-
Matrix Effect Evaluation: This involves comparing the peak area of this compound in a "post-extraction spike" sample (blank matrix extract spiked with this compound after extraction) to the peak area in a "neat" solution (this compound in a clean solvent). The ratio of these peak areas provides a quantitative measure of the matrix effect.[15] A value less than 100% indicates ion suppression.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to ion suppression of this compound.
Problem 1: Inconsistent or Inaccurate Quantitative Results
-
Possible Cause: Differential ion suppression between Cortolone and this compound.
-
Troubleshooting Workflow:
Troubleshooting workflow for inconsistent quantitative results.
-
Detailed Steps:
-
Verify Co-elution: Carefully examine the chromatograms of Cortolone and this compound. A slight shift in retention time due to the deuterium isotope effect can lead to differential suppression.[8]
-
Perform Post-Column Infusion: This will identify the retention time regions where ion suppression is most severe.
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Evaluate Matrix Effect: Quantify the degree of ion suppression for both Cortolone and this compound individually.
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate Cortolone and this compound from the ion suppression zones.[16][17][18][19]
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Improve Sample Cleanup: Implement more rigorous sample preparation techniques to remove interfering matrix components.[8][9]
-
Problem 2: Poor Sensitivity and Low Signal-to-Noise for this compound
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Possible Cause: Significant ion suppression from the biological matrix.
-
Troubleshooting Workflow:
Troubleshooting workflow for poor sensitivity.
-
Detailed Steps:
-
Assess Matrix Effect: Use post-column infusion to visualize the extent and location of ion suppression.
-
Enhance Sample Cleanup: Move from simpler methods like protein precipitation to more effective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[8][9]
-
Optimize LC Method:
-
Change Column Chemistry: Consider a different stationary phase (e.g., C8, Phenyl) to alter selectivity.[18]
-
Modify Mobile Phase: Adjust the organic solvent, pH, or additives to improve separation from interfering peaks.[17][19]
-
Gradient Optimization: A shallower gradient can improve resolution between analytes and matrix components.[19]
-
-
Consider Alternative Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI).[2][12] Switching to negative ion mode can also sometimes reduce interferences.[2]
-
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
Objective: To identify the retention time regions in a chromatographic run where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee union
-
This compound standard solution (in a solvent compatible with the mobile phase)
-
Blank biological matrix extract (e.g., plasma, urine) prepared using your standard sample preparation method.
Methodology:
-
Set up the LC system with the analytical column and mobile phase used for your Cortolone analysis.
-
Connect the outlet of the LC column to one inlet of the tee union.
-
Connect the syringe pump containing the this compound solution to the second inlet of the tee union.
-
Connect the outlet of the tee union to the MS ion source.
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Begin infusing the this compound solution at a constant flow rate to obtain a stable baseline signal in the mass spectrometer.
-
Inject the blank matrix extract onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run. A significant drop in the signal intensity indicates a region of ion suppression.
Protocol 2: Quantitative Evaluation of Matrix Effect using Post-Extraction Spike
Objective: To quantify the extent of ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
This compound standard solution
-
Blank biological matrix
-
Your established sample preparation method (e.g., protein precipitation, SPE, LLE)
Methodology:
-
Prepare a "Neat" Solution: Prepare a solution of this compound in the final reconstitution solvent at a known concentration.
-
Prepare a "Post-Spike" Sample: a. Extract a blank biological matrix sample using your established sample preparation method. b. Spike the extracted blank matrix with the same known concentration of this compound as the "Neat" solution.
-
LC-MS/MS Analysis: Inject both the "Neat" solution and the "Post-Spike" sample and acquire the data for this compound.
-
Data Analysis: Calculate the matrix effect using the following formula:
Matrix Effect (%) = (Peak Area of Post-Spike Sample / Peak Area of Neat Solution) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Data Presentation
Table 1: Example Matrix Effect Evaluation for this compound in Human Plasma
| Sample Preparation Method | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Spike) | Matrix Effect (%) |
| Protein Precipitation | 1,250,000 | 750,000 | 60.0% (Ion Suppression) |
| Liquid-Liquid Extraction | 1,245,000 | 1,058,250 | 85.0% (Minor Ion Suppression) |
| Solid-Phase Extraction | 1,255,000 | 1,217,350 | 97.0% (Negligible Matrix Effect) |
Table 2: Impact of Deuterium Isotope Effect on Retention Time
| Compound | Retention Time (min) |
| Cortolone | 5.42 |
| This compound | 5.38 |
| Δt (min) | -0.04 |
Note: A negative Δt indicates that the deuterated standard elutes slightly earlier, which is a common observation due to the inverse isotope effect in reversed-phase chromatography.[5]
References
- 1. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 2. Multiplexed analysis of steroid hormones in human serum using novel microflow tile technology and LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of unbound prednisolone, prednisone, cortisol and cortisone in human plasma by ultrafiltration and direct injection into liquid chromatrography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of Corticosteroids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Human Metabolome Database: Showing metabocard for Cortolone-3-glucuronide (HMDB0010320) [hmdb.ca]
- 14. protocols.io [protocols.io]
- 15. Cortolone | C21H34O5 | CID 160499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-performance liquid chromatography | Basicmedical Key [basicmedicalkey.com]
- 18. researchgate.net [researchgate.net]
- 19. phx.phenomenex.com [phx.phenomenex.com]
Ensuring complete recovery of Cortolone-d5 during extraction
Welcome to the technical support center for Cortolone-d5. This resource is designed for researchers, scientists, and drug development professionals to ensure optimal recovery of this internal standard during experimental extraction procedures.
Troubleshooting Guides
This section addresses specific issues that can lead to incomplete recovery of this compound. The question-and-answer format is designed to help you quickly identify and solve common problems.
Q1: My this compound recovery is low and inconsistent after Solid-Phase Extraction (SPE). What are the potential causes and how can I fix it?
Low and variable recovery of an internal standard during SPE can originate from several steps in the protocol.[1] It is crucial to systematically investigate the chemistry of the protocol and the processing of the method.[2]
Potential Causes & Solutions:
-
Improper Cartridge Conditioning/Equilibration: The sorbent bed may not be properly activated, leading to poor retention of the analyte.[3][4]
-
Solution: Ensure the conditioning solvent (e.g., methanol (B129727) or isopropanol) thoroughly wets the entire sorbent bed. Follow immediately with an equilibration solvent that mimics the sample's matrix composition (e.g., pH-adjusted water) without letting the cartridge dry out.[4]
-
-
Incorrect Sample pH: If using an ion-exchange sorbent, the pH of your sample must be adjusted to ensure the target analytes are in their ionized form to promote efficient retention.[2]
-
Solution: Adjust the sample pH to be approximately 2 units above or below the pKa of this compound, depending on whether you are using an anion or cation exchanger.
-
-
Sample Loading Flow Rate is Too High: A high flow rate can prevent adequate interaction time between this compound and the sorbent, causing it to pass through the cartridge without being retained.[3]
-
Solution: Decrease the sample loading flow rate. For ion-exchange sorbents, which rely on slower electrostatic interactions, a lower flow rate is particularly important.[2] It may also be necessary to include a "soak" time where the flow is stopped for several minutes to maximize analyte retention.[2]
-
-
Inappropriate Wash Solvent: The wash solvent may be too strong, causing the premature elution of this compound along with interferences.[2]
-
Solution: Select a wash solvent that is strong enough to remove matrix interferences but weak enough to leave this compound bound to the sorbent. Test various solvent compositions and volumes to find the optimal balance.[1]
-
-
Incomplete Elution: The elution solvent may not be strong enough to completely desorb this compound from the sorbent.
-
Solution: Switch to a stronger elution solvent. You can also test different solvent compositions and volumes. Using a slower flow rate during elution can sometimes improve recovery.[1]
-
Q2: I'm experiencing poor this compound recovery with Liquid-Liquid Extraction (LLE). What should I investigate?
Incomplete recovery in LLE is often due to suboptimal solvent choice, pH, or physical technique.[5] While LLE is a common technique, it can have drawbacks like significant solvent consumption.[5]
Potential Causes & Solutions:
-
Incorrect Extraction Solvent: The polarity of the extraction solvent may not be suitable for this compound. Steroids are commonly extracted using organic solvents like diethyl ether or dichloromethane (B109758).[6]
-
Solution: Test solvents with different polarities. For example, while dichloromethane is often used, modifying an extraction solvent with a more polar one like isopropyl alcohol (IPA) can substantially improve recoveries for some corticosteroids.[7]
-
-
Suboptimal Sample pH: The pH of the aqueous sample can affect the partition coefficient of this compound.
-
Solution: Adjust the pH of your sample. For corticosteroids, extraction at a basic pH (e.g., pH 9) using diethyl ether has been shown to yield high recovery rates.[8]
-
-
Insufficient Mixing/Phase Separation: Inadequate vortexing can lead to incomplete extraction, while the formation of an emulsion can make phase separation difficult.[7]
-
Solution: Ensure vigorous vortexing for a sufficient amount of time (e.g., 2 minutes).[9] To break up emulsions, centrifugation is a common and effective step.
-
-
Analyte Loss During Evaporation/Reconstitution: this compound can be lost if the evaporation step is too harsh (e.g., high temperature) or if it does not properly redissolve in the reconstitution solvent.
-
Solution: Use a gentle stream of nitrogen or a speedvac for evaporation. Ensure the chosen reconstitution solvent is compatible with your analytical mobile phase and can fully dissolve the dried extract.
-
Q3: How can I determine if my low recovery is due to extraction inefficiency or matrix effects?
It is critical to distinguish between analyte loss during the extraction process and signal suppression or enhancement caused by co-eluting matrix components during analysis.[1]
Solution: Perform a Post-Extraction Spike Experiment. [1]
-
Prepare Three Sample Sets:
-
Set A (Pre-extraction Spike): A blank matrix sample spiked with this compound before the extraction process.
-
Set B (Post-extraction Spike): A blank matrix sample is extracted first, and the resulting extract is spiked with this compound after the extraction process.
-
Set C (Neat Standard): A standard solution of this compound in a clean solvent at the same final concentration as the spiked samples.
-
-
Analyze and Calculate:
-
Analyze all three sets using your established analytical method.
-
Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100
-
Matrix Effect (%) = [(Peak Area of Set B / Peak Area of Set C) - 1] x 100
-
-
Interpret the Results:
-
A low Recovery % indicates that the analyte is being lost during the sample preparation steps (extraction inefficiency).
-
A significant Matrix Effect % (either negative for suppression or positive for enhancement) indicates that components in the matrix are interfering with the analyte's signal during analysis.
-
Data Summary
The choice of extraction method and solvent significantly impacts the recovery of corticosteroids. Below is a summary of expected recovery percentages from various studies.
| Extraction Method | Analyte(s) | Matrix | Extraction/Elution Solvent | Average Recovery (%) | Citation |
| SPE (C18) | Multiple Corticosteroids | Urine | - | >79% | [8] |
| LLE | Multiple Corticosteroids | Urine | Diethyl Ether (at pH 9) | >85% | [8] |
| SPE (HLB) | Prednisolone, Cortisol | Plasma, Urine | Dichloromethane | 85.4% - 101.3% | [5] |
| SLE | 19 Steroid Hormones | Urine | - | >90% | [10] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Corticosteroids from Plasma
This protocol is a general guideline using a C18 SPE cartridge, a common choice for steroid extraction.[6]
-
Sample Pre-treatment: Mix 500 µL of plasma with an appropriate volume of this compound internal standard. Add 500 µL of a buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0).
-
Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg) by passing 5 mL of methanol through it, followed by 5 mL of deionized water. Do not allow the cartridge to dry.[9]
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of a weak solvent, such as 20% methanol in water, to remove polar interferences.[11]
-
Drying: Dry the cartridge thoroughly under vacuum or nitrogen for 10-15 minutes to remove any residual water.
-
Elution: Elute the analytes by passing 2 mL of an appropriate elution solvent (e.g., ethyl acetate (B1210297) or 80:20 acetonitrile/methanol) through the cartridge into a clean collection tube.[11]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for analysis.
Protocol 2: General Liquid-Liquid Extraction (LLE) for Corticosteroids from Urine
This protocol provides a general method for extracting corticosteroids using an organic solvent.[9]
-
Sample Preparation: To 1 mL of urine in a glass tube, add the this compound internal standard. Adjust pH if necessary (e.g., to pH 9 with NaOH).
-
Extraction: Add 5 mL of an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to the tube.[9]
-
Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the two phases.
-
Phase Separation: Centrifuge the sample at ~2000 x g for 10 minutes to separate the aqueous and organic layers completely.
-
Collection: Carefully transfer the upper organic layer to a new clean tube. To maximize recovery, this extraction step can be repeated, and the organic layers pooled.[9]
-
Evaporation & Reconstitution: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume of the mobile phase for analysis.
Frequently Asked Questions (FAQs)
Q: Why is complete recovery of this compound important? A: this compound is a deuterated internal standard. Its purpose is to mimic the target analyte (Cortolone) through the extraction and analysis process. By adding a known amount at the beginning, any loss of the internal standard is assumed to be proportional to the loss of the target analyte. Incomplete or variable recovery of the internal standard can lead to inaccurate quantification of the target analyte.[12]
Q: Can I use a different extraction technique than SPE or LLE? A: Yes, other techniques like Supported Liquid Extraction (SLE) and Solid-Phase Microextraction (SPME) have also been successfully used for corticosteroid analysis.[7][13] SLE is analogous to LLE but uses an inert solid support, which can alleviate issues like emulsion formation.[7] The choice of technique often depends on the sample matrix, required throughput, and available equipment.
Q: Should I be concerned about the stability of this compound during the extraction process? A: While corticosteroids are generally stable, some compounds can degrade due to exposure to heat, light, or extreme pH.[14] It is good practice to protect samples from light, avoid high temperatures during evaporation, and ensure the chosen pH does not cause degradation.[14] If you suspect degradation, you can analyze a standard that has been put through the entire extraction process to check for losses not related to physical extraction efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Sample Preparation Tip: Troubleshooting SPE | Phenomenex [discover.phenomenex.com]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. Analysis of corticosteroids in urine by HPLC and thermospray LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arborassays.com [arborassays.com]
- 10. biotage.com [biotage.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Analyte recovery in LC-MS/MS bioanalysis: An old issue revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid determination of corticosteroids in urine by combined solid phase microextraction/liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. welchlab.com [welchlab.com]
Validation & Comparative
A Guide to Inter-Laboratory Cross-Validation of Cortolone Assays Using Cortolone-d5
For researchers, scientists, and drug development professionals, the ability to generate consistent and reproducible analytical data across different laboratories is paramount. This guide provides a comprehensive framework for the cross-validation of a quantitative bioanalytical method for Cortolone, a key metabolite of cortisol[1][2], using its stable isotope-labeled internal standard, Cortolone-d5[3][4]. The principles outlined here are based on established regulatory guidelines for bioanalytical method validation[5][6].
Biological Context: The Cortisol Metabolic Pathway
Cortolone is a downstream metabolite in the glucocorticoid pathway. Accurate measurement of its concentration can be crucial for understanding adrenal function and the metabolism of steroid hormones.
Caption: Simplified metabolic pathway from Cortisol to Cortolone.
Experimental Protocols
Cross-validation serves to verify that a validated analytical method can produce consistent and reliable results when transferred between different laboratories[7][8][9]. The following protocols describe a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Cortolone and a comparative testing approach for its cross-validation.
Protocol 1: LC-MS/MS Quantification of Cortolone in Human Plasma
This protocol outlines a method for the sensitive and specific quantification of Cortolone. LC-MS/MS is the preferred technology for steroid analysis due to its high specificity and sensitivity, which minimizes interference from other matrix components[10][11].
-
Materials and Reagents:
-
Cortolone certified reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol, acetonitrile, water, and formic acid
-
Human plasma (K2EDTA)
-
96-well collection plates
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma samples (calibrators, QCs, or unknown samples) into a 96-well plate.
-
Add 200 µL of precipitation solution (acetonitrile containing 5 ng/mL this compound IS).
-
Vortex the plate for 2 minutes at 1000 rpm.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well collection plate for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 30% B, increase to 95% B over 3.0 minutes, hold for 1.0 minute, then return to 30% B and re-equilibrate for 1.0 minute.
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
MS System: Sciex QTRAP 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Cortolone: Q1: 367.2 -> Q3: 331.2
-
This compound (IS): Q1: 372.2 -> Q3: 336.2
-
-
Data Analysis: Analyst or MassHunter software. Quantitation is based on the peak area ratio of the analyte to the internal standard.
-
Protocol 2: Inter-Laboratory Cross-Validation (Comparative Testing)
This protocol ensures that the method described above is robust and transferable between two laboratories (Lab A: Transferring, Lab B: Receiving).
-
Objective: To demonstrate that Lab B can produce results that are equivalent to those from Lab A for the quantification of Cortolone.
-
Procedure:
-
Sample Selection: Lab A prepares and aliquots a set of at least 20 human plasma samples with incurred Cortolone concentrations spanning the assay range. Additionally, three levels of Quality Control (QC) samples (low, medium, high) are prepared in bulk.
-
Sample Distribution: Lab A ships the aliquoted incurred samples and QC samples on dry ice to Lab B. Both labs retain a full set of samples for analysis.
-
Analysis: Both laboratories analyze the same set of incurred samples and QC samples in triplicate on the same day, if possible, using their respective qualified LC-MS/MS systems and the validated method protocol.
-
Data Reporting: Both labs report the individual concentration values obtained for each sample.
-
-
Acceptance Criteria (based on FDA M10 Guidance):
-
QC Samples: The mean accuracy of the QC samples measured by Lab B should be within ±15% of the nominal concentration.
-
Incurred Samples: For at least two-thirds (67%) of the incurred samples, the percent difference between the values obtained by Lab A and Lab B should be within ±20% of their mean value. The calculation is: (% Difference) = (|Value Lab A - Value Lab B|) / (Mean(Value Lab A, Value Lab B)) * 100.
-
Caption: Workflow for a comparative analytical method cross-validation.
Data Presentation and Comparison
Clear presentation of quantitative data is essential for evaluating the outcome of the cross-validation. The tables below summarize hypothetical results from the comparative study.
Table 1: Comparison of Quality Control (QC) Sample Results
| QC Level | Nominal Conc. (ng/mL) | Lab A Mean Conc. (ng/mL) | Lab B Mean Conc. (ng/mL) | Lab B Accuracy (%) | Pass/Fail |
| Low QC | 5.00 | 5.15 | 4.88 | 97.6 | Pass |
| Mid QC | 50.0 | 48.9 | 52.1 | 104.2 | Pass |
| High QC | 400 | 410 | 389 | 97.3 | Pass |
Table 2: Comparison of Incurred Sample Results
| Sample ID | Lab A Conc. (ng/mL) | Lab B Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference | Pass/Fail |
| IS-001 | 12.4 | 13.1 | 12.75 | 5.5% | Pass |
| IS-002 | 88.9 | 94.2 | 91.55 | 5.8% | Pass |
| IS-003 | 254.1 | 239.8 | 246.95 | 5.8% | Pass |
| IS-004 | 35.6 | 43.1 | 39.35 | 19.1% | Pass |
| IS-005 | 155.7 | 149.2 | 152.45 | 4.3% | Pass |
| ... | (Data for 15 more samples) | (...) | (...) | (...) | (...) |
| Summary | 18 of 20 samples (90%) passed | Overall Pass |
Conclusion
A successful cross-validation, as demonstrated by the data above, provides documented evidence that the analytical method is robust, reliable, and transferable. By using a stable isotope-labeled internal standard like this compound and adhering to a rigorous comparative testing protocol, laboratories can ensure data integrity and consistency between different sites. This process is a critical component of regulatory compliance and builds confidence in the data generated during drug development and clinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bdg.co.nz [bdg.co.nz]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. pharmaguru.co [pharmaguru.co]
- 8. benchchem.com [benchchem.com]
- 9. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS analysis of steroids in the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Analytical Benchmark: A Comparative Guide to Cortolone-d5 for Steroid Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of steroids, the selection of an appropriate internal standard is a critical determinant of data quality and reliability. In the landscape of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based steroid analysis, deuterated stable isotope-labeled internal standards are the gold standard. This guide provides an in-depth comparison of Cortolone-d5 with other commonly used deuterated internal standards, supported by experimental data, detailed methodologies, and visual workflows to inform the selection of the most suitable standard for your analytical needs.
The fundamental principle behind using a deuterated internal standard is its ability to mimic the behavior of the target analyte throughout the analytical process, from sample extraction to detection.[1] This co-elution and similar ionization behavior effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to enhanced accuracy and precision in quantitative results.[1][2]
Performance Comparison of Internal Standards
Table 1: Comparison of Lower Limits of Quantification (LLOQ)
| Internal Standard | Analyte(s) | LLOQ | Matrix | Citation |
| This compound | α-cortolone, etc. | Not explicitly stated, part of a panel | Urine | [3] |
| Cortisol-d4 | Cortisol | 0.05 ng/mL | Urine | [4] |
| Cortisone-d8 | Cortisone | Not explicitly stated | Urine | [5] |
| Testosterone-d3 | Testosterone | 2 pg/mL | Serum | [6] |
| Progesterone-d9 | Progesterone | 5 pg/mL | Serum | [6] |
Table 2: Comparison of Recovery
| Internal Standard | Analyte(s) | Mean Recovery (%) | Matrix | Citation |
| This compound | Steroid Panel | 89% (range 61-131%) | Urine | [2] |
| Cortisol-d4 | Corticosteroids | 60-84% | Serum | [7] |
| Cortisone-d7 | Not specified | Not available | - | - |
| Testosterone-d3 | Steroid Panel | 95% | Serum | [6] |
| Progesterone-d9 | Steroid Panel | Not explicitly stated | Serum | [8] |
Table 3: Comparison of Precision (Inter-assay %CV)
| Internal Standard | Analyte(s) | Precision (%CV) | Matrix | Citation |
| This compound | Steroid Panel | <15% | Urine | [2] |
| Cortisol-d4 | Cortisol | <10% | Urine | [4] |
| Cortisone-d8 | Cortisone | 5.7-6.2% | Urine | [5] |
| Testosterone-d3 | Testosterone | <10.1% | Serum | [7] |
| Progesterone-d9 | Progesterone | <10.1% | Serum | [7] |
Table 4: Comparison of Accuracy (%Bias)
| Internal Standard | Analyte(s) | Accuracy (%Bias) | Matrix | Citation |
| This compound | Steroid Panel | < ±15% | Urine | [2] |
| Cortisol-d4 | Cortisol | Within 15% | Urine | [4] |
| Cortisone-d8 | Cortisone | 101-108% (of expected) | Urine | [5] |
| Testosterone-d3 | Testosterone | 95-108% (of expected) | Serum | [7] |
| Progesterone-d9 | Progesterone | 95-108% (of expected) | Serum | [7] |
Experimental Protocols
A robust and well-documented experimental protocol is crucial for reproducible and reliable steroid quantification. The following is a representative protocol for the analysis of a panel of urinary steroids, which can be adapted for use with this compound.
Objective: To quantify a panel of 11 urinary steroids, including cortisone, cortisol, and α-cortolone, using a deuterated internal standard mix.[3]
Materials:
-
Analytes and Internal Standards: Cortisone, cortisol, α-cortolone, and other target steroids. Deuterated internal standards including this compound, Cortisol-d4, etc.[3]
-
Reagents: Methanol (B129727), water (MS-grade), formic acid, β-glucuronidase/arylsulfatase from Helix pomatia.[3]
-
Solid Phase Extraction (SPE): SepPak tC18 96-well plates.[3]
Procedure:
-
Standard and Internal Standard Preparation:
-
Sample Preparation:
-
To 200 µL of urine, add the internal standard mix.[2]
-
Perform enzymatic deconjugation to hydrolyze sulfate (B86663) and glucuronide conjugates.[2]
-
Extract the unconjugated steroids using a C18 96-well solid-phase extraction (SPE) plate.[2]
-
-
LC-MS/MS Analysis:
-
LC System: Waters Acquity UPLC system.[2]
-
Column: Waters HSS T3 column (1.8 μm, 1.2 x 50 mm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Methanol with 0.1% formic acid.[3]
-
Flow Rate: 0.6 mL/min.[2]
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is employed to separate the steroids.[2][3]
-
MS System: Waters TQ-XS mass spectrometer.[2]
-
Ionization: Electrospray ionization in positive mode (ESI+).[3]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and internal standard.
-
Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard.[3]
-
Calibration curves are generated by plotting the peak area ratios against the concentration of the standards.[3]
Mandatory Visualizations
Caption: Experimental workflow for steroid analysis using an internal standard.
Caption: Simplified glucocorticoid signaling pathway.
Discussion
The choice of a deuterated internal standard is a critical aspect of method development for steroid analysis. This compound, as a deuterated analog of the cortisol metabolite α-cortolone, is a suitable candidate for inclusion in steroid profiling methods, particularly those focused on urinary glucocorticoids. The compiled data indicates that methods employing a panel of deuterated standards, including those for cortisol and its metabolites, can achieve excellent sensitivity, recovery, precision, and accuracy.[2][3][4][5][7]
A key advantage of using a deuterated standard that is a metabolite of the primary steroid of interest (e.g., Cortolone for Cortisol) is that it can provide insights into metabolic pathways. However, it is crucial to ensure that the deuterated standard itself is not a metabolite of another deuterated standard used in the same assay.
The number of deuterium (B1214612) atoms and their position on the steroid backbone can influence the stability of the label and the potential for chromatographic separation from the native analyte. While a slight chromatographic shift can be advantageous in preventing isobaric interference, a significant separation may lead to differential matrix effects, compromising the accuracy of quantification.[1] Therefore, thorough method validation is essential for any new combination of analytes and internal standards.
Conclusion
This compound is a valuable tool for the accurate and precise quantification of α-cortolone and can be effectively incorporated into multi-steroid analysis panels. When compared with other deuterated internal standards for glucocorticoids and other steroid classes, the performance characteristics are generally comparable, with the ultimate choice depending on the specific analytes of interest, the biological matrix, and the analytical instrumentation. The provided experimental protocol and workflows offer a solid foundation for developing and validating robust LC-MS/MS methods for steroid analysis, ensuring high-quality data for clinical and research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid Signaling - GeeksforGeeks [geeksforgeeks.org]
- 5. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Cortolone Quantification Using Cortolone-d5 as an Internal Standard
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the quantification of Cortolone, a key metabolite of cortisol, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Cortolone-d5, is crucial for achieving accurate and reproducible results. This document outlines typical performance characteristics from a validated method, a detailed experimental protocol, and visual representations of the analytical workflow and comparative logic.
Data Presentation: Performance Characteristics of a Validated LC-MS/MS Method
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of α-Cortolone and β-Cortolone in human urine, as described by Quinto et al. (2022). This data can serve as a benchmark for inter-laboratory comparisons.
| Validation Parameter | α-Cortolone | β-Cortolone | Typical Acceptance Criteria |
| Linearity (R²) | > 0.995[1] | > 0.995[1] | ≥ 0.99 |
| Limit of Detection (LOD) | 0.01 ng/mL[1] | 0.01 ng/mL[1] | Method Dependent |
| Limit of Quantification (LOQ) | 0.05 ng/mL[1] | 0.05 ng/mL[1] | Method Dependent |
| Intra-day Precision (%CV) | 1.4 - 9.2[1] | 1.4 - 9.2[1] | < 15% (20% at LOQ) |
| Inter-day Precision (%CV) | 3.6 - 10.4[1] | 3.6 - 10.4[1] | < 15% (20% at LOQ) |
| Intra-day Accuracy (%Bias) | 95 - 110[1] | 95 - 110[1] | ± 15% (± 20% at LOQ) |
| Inter-day Accuracy (%Bias) | 95 - 110[1] | 95 - 110[1] | ± 15% (± 20% at LOQ) |
| Extraction Recovery (%) | 65 - 95[1] | 65 - 95[1] | Consistent and reproducible |
Experimental Protocol: A Validated Method for Cortolone Quantification
The following protocol is based on the methodology described by Quinto et al. (2022) for the analysis of Cortolone in human urine.[1]
1. Sample Preparation
-
To 2 mL of human urine, add 50 µL of the internal standard working solution (this compound in a suitable solvent).
-
Perform enzymatic hydrolysis to measure total Cortolone (free and conjugated). Add 500 µL of 1 M ammonium (B1175870) acetate (B1210297) buffer (pH 6.1) and 40 µL of β-glucuronidase. Incubate at 55°C for 60 minutes.[1] For free Cortolone, skip this step.
-
Add 2 mL of tert-butyl methyl ether as the extraction solvent.[1]
-
Vortex the mixture for 20 minutes.
-
Centrifuge at 2000 x g for 20 minutes to separate the layers.[1]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.[1]
-
Reconstitute the dried residue in 100 µL of the mobile phase.[1]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for steroid analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid (Solvent B).
-
Injection Volume: 5 µL.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive ion mode.[1]
-
MRM Transitions: Specific precursor and product ions for Cortolone and this compound need to be optimized for the specific instrument. For α-cortolone and β-cortolone, which have the same molecular weight, precursor/product ions of m/z 331.1 → m/z 313.3 have been reported.[2] The transition for this compound would be shifted by 5 Da (e.g., m/z 336.1 → m/z 318.3, to be confirmed by direct infusion).
Mandatory Visualizations
Caption: Experimental workflow for Cortolone quantification.
Caption: Logical relationship for inter-laboratory comparison.
References
Cortolone-d5 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Steroid Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of corticosteroids, the selection of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of Cortolone-d5's performance as an internal standard against other common alternatives, supported by experimental data from studies on related corticosteroids.
Stable isotope-labeled (SIL) internal standards, such as this compound, are the gold standard in quantitative mass spectrometry. By mimicking the analyte of interest throughout sample preparation and analysis, they effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to enhanced accuracy and precision.
Performance Comparison of Deuterated Internal Standards
While direct head-to-head quantitative data for this compound against other internal standards for cortolone (B145581) analysis is limited in publicly available literature, performance can be inferred from studies on structurally similar corticosteroids like cortisol and cortisone. The following tables summarize typical validation data for LC-MS/MS methods utilizing deuterated internal standards for corticosteroid analysis in biological matrices.
Table 1: Accuracy of Deuterated Internal Standards in Corticosteroid Analysis
| Analyte | Internal Standard | Matrix | Concentration Levels | Accuracy (% Recovery / % Bias) | Reference |
| Cortisol | Cortisol-d4 | Serum | Low, Medium, High QC | 86.4% to 115.0% (% Recovery) | [1] |
| Cortisone | Cortisone-d7 | Urine | LLOQ, Low, Medium, High QC | 91.4% to 117.2% (% of Nominal) | [2] |
| α-Cortolone | Not Specified | Urine | Low, Medium, High QC | 98.2% to 115.0% (Relative Recovery) | [3] |
| Cortisol | Cortisol-d4 | Saliva | Low, Medium, High Calibrators | 95% to 97% (% of Target) | |
| Cortisone | Cortisone-d8 | Saliva | Low, Medium, High Calibrators | 98% to 103% (% of Target) |
Table 2: Precision of Deuterated Internal Standards in Corticosteroid Analysis
| Analyte | Internal Standard | Matrix | Concentration Levels | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Reference |
| Cortisol | Cortisol-d4 | Serum | Low, Medium, High QC | 5.3% to 12.8% | 5.3% to 12.8% | [1] |
| Cortisone | Cortisone-d7 | Urine | LLOQ, Low, Medium, High QC | < 10.1% | < 10.1% | [3] |
| α-Cortolone | Not Specified | Urine | LLOQ, Low, Medium, High QC | < 10.1% | < 10.1% | [3] |
| Cortisol | Cortisol-d4 | Saliva | Low, Medium, High Calibrators | 2% to 3% | < 7% | |
| Cortisone | Cortisone-d8 | Saliva | Low, Medium, High Calibrators | 3% to 4% | < 7% |
Experimental Protocols
A robust experimental design is crucial for the accurate comparison of internal standards. The following is a detailed protocol for a comparative validation study.
Objective:
To compare the accuracy and precision of this compound, a structural analog (e.g., Prednisolone), and a different deuterated standard (e.g., Cortisol-d4) as internal standards for the quantification of α-Cortolone and β-Cortolone in human urine using LC-MS/MS.
Materials:
-
Analytes: α-Cortolone, β-Cortolone
-
Internal Standards: this compound, Prednisolone, Cortisol-d4
-
Matrix: Pooled human urine
-
Reagents: Formic acid, Methanol (B129727) (LC-MS grade), Water (LC-MS grade), β-glucuronidase/arylsulfatase
-
Equipment: LC-MS/MS system, solid-phase extraction (SPE) cartridges, evaporator, vortex mixer, centrifuge
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of analytes and internal standards in methanol.
-
Prepare working solutions by diluting the stock solutions to appropriate concentrations.
-
-
Sample Preparation (Hydrolysis and SPE):
-
To 1 mL of urine, add 50 µL of the respective internal standard working solution (this compound, Prednisolone, or Cortisol-d4).
-
Add 500 µL of acetate (B1210297) buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase.
-
Incubate at 37°C for 18 hours to deconjugate the steroids.
-
Condition SPE cartridges with methanol followed by water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes and internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to achieve separation of α-Cortolone and β-Cortolone from matrix components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-product ion transitions for each analyte and internal standard.
-
-
Data Analysis and Comparison:
-
Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations and calculate the percentage recovery.
-
Precision: Determine the intra- and inter-day precision (as %CV) from the analysis of QC samples.
-
Matrix Effect: Evaluate the matrix effect by comparing the peak areas of the analytes in post-extraction spiked samples to those in neat solutions.
-
Visualizing Key Processes
To better understand the context and workflow of this analysis, the following diagrams illustrate the steroidogenesis pathway and the experimental workflow for comparing internal standards.
Conclusion
The use of a stable isotope-labeled internal standard that is structurally identical to the analyte, such as this compound for the analysis of cortolone, is theoretically the most accurate approach. This is because it best mimics the behavior of the analyte during sample processing and analysis, thereby providing the most effective correction for experimental variability. While direct comparative data for this compound is emerging, the wealth of data on other deuterated corticosteroids strongly supports its superior performance over structural analogs. For the highest level of accuracy and precision in corticosteroid quantification, this compound is the recommended internal standard for cortolone analysis. However, thorough method validation is always necessary to confirm its performance in the specific matrix and analytical conditions of the study.
References
Unveiling Adrenal Dysfunction: A Comparative Guide to Urinary Cortolone Levels in Health and Disease Using Cortolone-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of urinary cortolone (B145581) levels in healthy individuals versus those with adrenal gland dysfunction, specifically Cushing's syndrome and Addison's disease. The data presented is supported by experimental findings from peer-reviewed studies and outlines a detailed methodology for the precise quantification of cortolone using its stable isotope-labeled internal standard, Cortolone-d5, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and reproducibility, which is critical for clinical research and drug development.
Data Presentation: Cortolone Levels in Healthy vs. Diseased States
Urinary cortolone, a downstream metabolite of cortisol, can offer insights into the overall activity of the hypothalamic-pituitary-adrenal (HPA) axis. Its levels are altered in conditions of cortisol excess (Cushing's syndrome) and deficiency (Addison's disease). The following table summarizes the urinary concentrations of α-Cortol and the sum of (α+β)-Cortolone in healthy control subjects and patients with Cushing's syndrome, as well as representative levels of α-Cortolone and β-Cortolone in a patient with Addison's disease.
| Analyte | Healthy Controls (mg/24h) | Cushing's Syndrome Patients (mg/24h) | Addison's Disease Patient (ng/mL) |
| α-Cortol | 0.68 (0.63–0.74) | 1.58 (1.45–1.78) | - |
| (α+β)-Cortolone | 0.53 (0.44–0.67) | 0.45 (0.39–0.47) | - |
| α-Cortolone | - | - | ~5 |
| β-Cortolone | - | - | ~2.5 |
Data for Healthy Controls and Cushing's Syndrome Patients are presented as median (interquartile range)[1]. It is noteworthy that in this particular study, the difference in (α+β)-Cortolone levels between the two groups was not statistically significant. Data for the Addison's Disease Patient is an approximate concentration based on graphical representation in the cited literature, as a full cohort dataset was not available[2].
Experimental Protocols
The accurate quantification of cortolone is paramount for its use as a biomarker. The following is a detailed experimental protocol for the analysis of urinary cortolone using this compound as an internal standard by LC-MS/MS. This method is a synthesis of established protocols for urinary steroid analysis.
1. Sample Preparation
-
Urine Collection: A 24-hour urine sample is collected from the subject. The total volume is recorded, and a 10 mL aliquot is stored at -20°C until analysis.
-
Enzymatic Hydrolysis: To measure total cortolone (both free and conjugated forms), enzymatic hydrolysis is performed to cleave glucuronide and sulfate (B86663) conjugates.
-
Thaw the 10 mL urine aliquot at room temperature and centrifuge at 3500 rpm for 10 minutes.
-
To 1 mL of the supernatant, add an internal standard solution containing a known concentration of this compound.
-
Add β-glucuronidase/sulfatase from Helix pomatia.
-
Incubate the mixture at 55°C for 2 hours.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering polar compounds.
-
Elute the steroids with methanol or a mixture of dichloromethane (B109758) and methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used for separation.
-
Mobile Phase: A gradient elution with water containing 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile (B52724) containing 0.1% formic acid (Mobile Phase B) is employed.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL of the reconstituted sample is injected.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both native cortolone and the this compound internal standard are monitored.
-
Cortolone: The exact MRM transitions would need to be optimized, but would be based on the fragmentation of the protonated molecule [M+H]+.
-
This compound: The MRM transitions will be shifted by 5 Da due to the deuterium (B1214612) labeling.
-
-
-
Quantification:
-
A calibration curve is constructed by analyzing standards of known cortolone concentrations with a fixed amount of this compound.
-
The concentration of cortolone in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Mandatory Visualization
Caption: Workflow for urinary cortolone analysis.
Caption: Cortisol metabolism to Cortolone.
References
The Precision of Cortolone-d5 in Correlating Cortolone Concentrations with Clinical Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of steroid hormones and their metabolites is paramount in understanding disease pathophysiology and developing targeted therapies. Cortolone (B145581), a key metabolite of cortisol, is gaining attention as a potential biomarker for monitoring clinical outcomes in various inflammatory and metabolic disorders. The use of a stable isotope-labeled internal standard, Cortolone-d5, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled precision and accuracy in its measurement. This guide provides a comparative overview of this methodology, its supporting experimental data, and its potential to revolutionize patient monitoring and drug development.
Unveiling the Gold Standard: this compound and Isotope Dilution Mass Spectrometry
Traditional methods for steroid quantification, such as immunoassays, are often hampered by cross-reactivity with structurally similar compounds, leading to inaccurate results. Isotope dilution LC-MS/MS, utilizing a deuterated internal standard like this compound, overcomes these limitations. This compound is chemically identical to endogenous cortolone but has a different mass due to the presence of five deuterium (B1214612) atoms. By "spiking" a known amount of this compound into a biological sample, it acts as an internal reference throughout the extraction, chromatography, and ionization processes. This allows for the precise correction of any sample loss or matrix effects, ensuring highly accurate and reproducible quantification of the target analyte, cortolone.
The superiority of LC-MS/MS methods for steroid analysis is well-documented. Compared to immunoassays, LC-MS/MS provides greater specificity, a wider dynamic range, and the ability to measure multiple analytes in a single run. The use of a stable isotope-labeled internal standard like this compound is a critical component of this "gold standard" approach, minimizing analytical variability and enhancing data reliability.
Comparative Analysis of Quantification Methods
The following table summarizes the key performance characteristics of isotope dilution LC-MS/MS using this compound compared to other common analytical techniques for steroid measurement.
| Feature | Isotope Dilution LC-MS/MS with this compound | Immunoassay (e.g., ELISA) | Conventional LC-MS/MS (without stable isotope standard) |
| Specificity | Very High (mass-based detection) | Moderate to Low (antibody cross-reactivity) | High |
| Accuracy | Very High | Variable | Moderate to High |
| Precision | Very High (low coefficient of variation) | Moderate | Moderate |
| Sensitivity | High | Variable | High |
| Throughput | Moderate | High | Moderate |
| Matrix Effect | Minimized | Susceptible | Susceptible |
| Multiplexing | Yes (multiple steroids in one run) | Limited | Yes |
Experimental Protocols: A Roadmap to Accurate Cortolone Quantification
While specific protocols may vary between laboratories, the following provides a detailed methodology for the quantification of cortolone in human urine using this compound as an internal standard, based on established LC-MS/MS principles.
Sample Preparation (Solid-Phase Extraction)
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.
-
Internal Standard Spiking: To 1 mL of the urine supernatant, add a precise amount of this compound solution (e.g., 10 ng). This solution serves as the internal standard for quantification.
-
Enzymatic Hydrolysis (Optional): To measure total cortolone (free and conjugated), add β-glucuronidase/sulfatase to the sample and incubate at 37°C for 2-4 hours to cleave the conjugated moieties.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water) to remove interfering substances.
-
Elute the cortolone and this compound with a high-organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for steroid separation.
-
Mobile Phase: A gradient elution with a mixture of water with a small amount of formic acid (for improved ionization) and an organic solvent like methanol or acetonitrile (B52724) is employed.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Injection Volume: Typically 5-10 µL of the reconstituted sample is injected.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for corticosteroids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both cortolone and this compound are monitored.
-
Cortolone: e.g., m/z 365.2 → 347.2
-
This compound: e.g., m/z 370.2 → 352.2
-
-
Quantification: The ratio of the peak area of endogenous cortolone to the peak area of the this compound internal standard is calculated. This ratio is then used to determine the concentration of cortolone in the original sample by comparing it to a calibration curve prepared with known concentrations of cortolone and a fixed concentration of this compound.
-
Visualizing the Cortisol Metabolism Pathway
The following diagram illustrates the metabolic pathway from cortisol to cortolone. Understanding this pathway is crucial for interpreting the clinical significance of cortolone concentrations.
Caption: Simplified metabolic pathway of cortisol to cortolone.
Correlating Cortolone Concentrations with Clinical Outcomes: Emerging Evidence
While research directly linking urinary or plasma cortolone levels (quantified using this compound) to specific clinical outcomes in inflammatory diseases is still an evolving field, the foundational evidence is compelling. The dysregulation of cortisol metabolism is a known hallmark of chronic inflammatory conditions.
-
Rheumatoid Arthritis (RA): Studies have shown alterations in the urinary steroid metabolome of RA patients, suggesting that the activity of enzymes involved in cortisol metabolism is affected by the disease state. While direct correlations with disease activity scores (like DAS28) are still under investigation for cortolone specifically, the principle of using urinary steroid metabolites as biomarkers is established.
-
Inflammatory Bowel Disease (IBD): In IBD, local and systemic inflammation significantly impacts steroid metabolism. Measuring cortisol metabolites in urine or plasma could provide a non-invasive tool to assess disease activity and treatment response, complementing existing biomarkers like C-reactive protein (CRP) and fecal calprotectin.
The use of precise analytical methods, such as isotope dilution LC-MS/MS with this compound, is critical to uncovering these subtle but significant correlations. As more clinical studies adopt this gold-standard methodology, the potential of cortolone as a sensitive and specific biomarker for monitoring disease progression and therapeutic efficacy will be further elucidated.
Conclusion
The quantification of cortolone using this compound as an internal standard with LC-MS/MS represents the pinnacle of analytical accuracy and reliability for steroid hormone analysis. This approach provides researchers and clinicians with a powerful tool to investigate the intricate role of cortisol metabolism in health and disease. While direct correlational studies with clinical outcomes are emerging, the foundational science strongly supports the potential of cortolone as a valuable biomarker. The adoption of this precise methodology in clinical research is poised to accelerate the discovery of new diagnostic and prognostic markers, ultimately leading to improved patient care and more effective drug development.
Safety Operating Guide
Personal protective equipment for handling Cortolone-d5
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Cortolone-d5. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. As a deuterated form of cortolone, a metabolite of the corticosteroid hydrocortisone, this compound should be handled with care, assuming similar toxicological properties to the parent compound until specific data is available.
Hazard Summary
Potential Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the skin, eyes, and respiratory tract.
-
Long-term exposure to corticosteroids can have significant physiological effects.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary control measure to prevent exposure to this compound. All personnel handling this compound must be trained in the proper use of the following equipment.
| PPE Item | Specifications and Procedures |
| Gloves | Wear chemically resistant, powder-free nitrile gloves. Double gloving is recommended, especially when handling the pure compound or preparing solutions. Change gloves immediately if contaminated.[2] |
| Gown/Lab Coat | A disposable, low-permeability lab coat or gown with a solid front, long sleeves, and tight-fitting cuffs should be worn to protect the skin and clothing. |
| Eye Protection | Tightly fitting safety goggles with side-shields are required to protect against splashes and airborne particles. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation of dust or aerosols.[2][3] If these are not available, a NIOSH-approved respirator may be necessary. |
Operational Plan: Handling and Storage
Engineering Controls: All weighing and solution preparation activities involving solid this compound should be conducted within a chemical fume hood or other ventilated enclosure to contain any dust.
Handling Procedures:
-
Read the SDS: Before working with this compound, thoroughly read and understand the SDS for a similar compound like Cortisone (B1669442) if a specific one is not available[1].
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the compound. Do not get it in your eyes, on your skin, or on your clothing[1].
-
Minimize Dust/Aerosol Generation: Handle the solid compound carefully to avoid creating dust. When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1].
-
For long-term storage, follow the manufacturer's recommendations, which may include refrigeration or freezing.
Experimental Workflow: Preparation of a Stock Solution
The following diagram outlines the standard procedure for preparing a stock solution of this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste. Do not dispose of this compound down the drain or in the regular trash[4][5].
Waste Segregation and Collection:
-
Solid Waste: Collect all disposable lab supplies that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, dedicated hazardous waste container. Ensure the container is made of a compatible material and has a secure, tight-fitting lid[5].
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate concentration and quantity, and the date of accumulation[5].
Decontamination of Labware:
-
Reusable glassware and equipment should be decontaminated.
-
Triple rinse the labware with a suitable solvent (e.g., ethanol (B145695) or acetone) that is known to dissolve the compound.
-
Collect the rinsate as hazardous liquid waste[5].
-
After rinsing, wash the labware with soap and water.
Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Spill Management
In the event of a spill, immediate action is crucial to prevent exposure and contamination.
-
Alert and Secure: Alert others in the area and restrict access to the spill zone.
-
Don PPE: If not already wearing it, don the full set of recommended PPE, including a respirator if the spill generates dust.
-
Containment:
-
Solid Spills: Gently cover the spill with damp absorbent pads to avoid generating dust.
-
Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
-
Cleanup: Working from the outer edge of the spill towards the center, carefully collect all contaminated materials using scoops or other appropriate tools and place them in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
By adhering to these guidelines, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
